molecular formula C9H11NO2 B1627695 4-(Hydroxymethyl)-N-methylbenzamide CAS No. 251988-35-9

4-(Hydroxymethyl)-N-methylbenzamide

Cat. No.: B1627695
CAS No.: 251988-35-9
M. Wt: 165.19 g/mol
InChI Key: RPAPJUGRVPQRJK-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-N-methylbenzamide (CAS 251988-35-9) is a high-purity organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol. This chemical features both a hydroxymethyl group and an N-methylamide moiety on a benzene ring, making it a valuable bifunctional synthetic intermediate in organic chemistry and drug discovery. Its structure is particularly relevant in the field of amide and peptide synthesis, where the development of novel coupling reagents and methodologies is crucial for producing complex molecules . Research into related N-hydroxymethyl compounds has shown their significance as metabolic intermediates. Studies indicate that analogous compounds, such as N-(hydroxymethyl)-benzamide, can be generated through the oxidative metabolism of N-methylbenzamides and may serve as precursors to N-formyl metabolites in biological systems . This highlights the potential utility of 4-(Hydroxymethyl)-N-methylbenzamide in pharmacological and metabolic studies. As a building block, this compound is suited for various chemical transformations. The hydroxymethyl group can be oxidized, esterified, or used in ether formation, while the N-methylamide group is a stable, common pharmacophore. Researchers can employ it in the synthesis of more complex amide-containing targets, library development for screening, or as a model substrate in methodological studies. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes. Proper storage conditions are sealed in a dry environment at room temperature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(hydroxymethyl)-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10-9(12)8-4-2-7(6-11)3-5-8/h2-5,11H,6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAPJUGRVPQRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10603369
Record name 4-(Hydroxymethyl)-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251988-35-9
Record name 4-(Hydroxymethyl)-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Hydroxymethyl)-N-methylbenzamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 4-(Hydroxymethyl)-N-methylbenzamide, a substituted aromatic amide of interest in medicinal chemistry and materials science. Due to the limited availability of specific data for this compound, this guide leverages established chemical principles and data from structurally analogous compounds to present a scientifically grounded resource for researchers. The guide details the physicochemical properties, a plausible synthetic route, and predicted analytical characterization data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, potential applications in drug discovery and other fields are discussed, drawing parallels with the known activities of related benzamide derivatives.

Introduction

Benzamide and its derivatives are a well-established class of compounds with a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. The substitution pattern on the aromatic ring and the amide nitrogen significantly influences the biological activity of these molecules. 4-(Hydroxymethyl)-N-methylbenzamide (CAS No. 251988-35-9) is a member of this family, incorporating both a hydroxymethyl group and an N-methyl amide functionality. These features offer potential sites for further chemical modification and interaction with biological targets.

This guide aims to provide a detailed technical resource on 4-(Hydroxymethyl)-N-methylbenzamide. Given the current scarcity of published data specific to this molecule, we will employ a predictive approach based on the known chemistry of its constituent functional groups and closely related analogs. This document will serve as a valuable starting point for researchers interested in the synthesis, characterization, and exploration of the potential applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(Hydroxymethyl)-N-methylbenzamide is presented in Table 1.

PropertyValueSource/Method
CAS Number 251988-35-9BLD Pharm
Molecular Formula C₉H₁₁NO₂Calculated
Molecular Weight 165.19 g/mol BLD Pharm
Appearance Predicted: White to off-white solidAnalogy to similar benzamides
Solubility Predicted: Soluble in methanol, ethanol, DMSO; sparingly soluble in waterAnalogy to similar benzamides
Melting Point Not available-
Boiling Point Not available-

Table 1: Physicochemical Properties of 4-(Hydroxymethyl)-N-methylbenzamide

Synthesis of 4-(Hydroxymethyl)-N-methylbenzamide

Proposed Synthetic Workflow

The synthesis can be envisioned in two primary steps: the activation of the carboxylic acid and the subsequent reaction with methylamine.

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amidation A 4-(Hydroxymethyl)benzoic Acid C 4-(Chloromethyl)benzoyl Chloride (Acyl Chloride Intermediate) A->C Activation B Thionyl Chloride (SOCl₂) or Oxalyl Chloride E 4-(Hydroxymethyl)-N-methylbenzamide C->E Amidation D Methylamine (CH₃NH₂)

Figure 1: Proposed Synthesis Workflow for 4-(Hydroxymethyl)-N-methylbenzamide.

Detailed Experimental Protocol (Hypothetical)

Step 1: Formation of 4-(Hydroxymethyl)benzoyl Chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(hydroxymethyl)benzoic acid (1 equivalent).

  • Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-(hydroxymethyl)benzoyl chloride. This intermediate is often used immediately in the next step without further purification.

Step 2: Synthesis of 4-(Hydroxymethyl)-N-methylbenzamide

  • Dissolve the crude 4-(hydroxymethyl)benzoyl chloride in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a separate flask cooled in an ice bath.

  • Slowly add a solution of methylamine (e.g., a 40% aqueous solution or a solution in THF) (2-3 equivalents) to the stirred solution of the acyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess methylamine, followed by a wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Structural Elucidation and Analytical Methods

The structural confirmation and purity assessment of the synthesized 4-(Hydroxymethyl)-N-methylbenzamide would rely on a combination of spectroscopic and chromatographic techniques.

Predicted Spectroscopic Data

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the hydroxymethyl group, the N-methyl protons, and the amide proton.

    • Aromatic protons: Two doublets in the range of δ 7.2-7.8 ppm, corresponding to the para-substituted benzene ring.

    • Benzylic protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-4.7 ppm.[1]

    • N-methyl protons (-NHCH₃): A singlet or a doublet (if coupled to the amide proton) around δ 2.8-3.0 ppm.

    • Amide proton (-NH-): A broad singlet or a quartet (if coupled to the N-methyl protons) in the region of δ 5.5-8.5 ppm.

    • Hydroxyl proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

    • Carbonyl carbon (C=O): A signal in the range of δ 165-170 ppm.[2]

    • Aromatic carbons: Signals in the aromatic region (δ 120-145 ppm).

    • Benzylic carbon (-CH₂OH): A signal around δ 63-65 ppm.[1]

    • N-methyl carbon (-NHCH₃): A signal around δ 26-28 ppm.

4.1.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[3]

  • O-H stretch (alcohol): A broad band in the region of 3200-3600 cm⁻¹.[4][5]

  • N-H stretch (secondary amide): A moderate to sharp band around 3300-3500 cm⁻¹.[6]

  • C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

  • C=O stretch (amide I band): A strong absorption band around 1630-1680 cm⁻¹.[6][7]

  • N-H bend (amide II band): A band in the region of 1510-1570 cm⁻¹.[7]

  • C-O stretch (alcohol): A strong band in the region of 1000-1260 cm⁻¹.[8]

4.1.3. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 165, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns: Common fragmentation pathways for benzamides include the loss of the N-methyl group, the loss of the hydroxymethyl group, and cleavage of the amide bond.[9][10][11] Expected fragments include:

    • m/z = 134: Loss of the methylamino group (-NHCH₃).

    • m/z = 135: Loss of the hydroxymethyl radical (-CH₂OH).

    • m/z = 106: Benzoyl cation fragment.

    • m/z = 77: Phenyl cation fragment.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the purification and analysis of 4-(Hydroxymethyl)-N-methylbenzamide. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) would likely provide good separation and resolution.

Potential Applications and Research Directions

The structural features of 4-(Hydroxymethyl)-N-methylbenzamide suggest several potential areas of application, primarily in drug discovery and materials science.

  • Drug Discovery: Benzamide derivatives are known to exhibit a wide range of biological activities.[12][13] The presence of the hydroxymethyl group provides a handle for further derivatization, allowing for the creation of a library of compounds for screening against various biological targets. This could include exploring its potential as an antimicrobial, anticancer, or anti-inflammatory agent.[13][14]

  • Materials Science: The ability of the amide and hydroxyl groups to participate in hydrogen bonding suggests that this molecule could be a useful building block for the synthesis of polymers and supramolecular assemblies with specific properties.

  • Chemical Biology: The compound could be used as a scaffold for the development of chemical probes to study biological processes.

Further research is required to synthesize and characterize 4-(Hydroxymethyl)-N-methylbenzamide and to evaluate its biological and material properties.

Safety Information

Specific safety data for 4-(Hydroxymethyl)-N-methylbenzamide is not available. However, based on the safety profiles of structurally similar compounds such as N-methylbenzamide and benzyl alcohol derivatives, the following general precautions should be taken:[15][16][17][18][19][20][21][22][23]

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: Assumed to be harmful if swallowed or inhaled, and may cause skin and eye irritation.[24]

A comprehensive risk assessment should be conducted before handling this compound.

Conclusion

4-(Hydroxymethyl)-N-methylbenzamide is a promising scaffold for the development of new molecules with potential applications in medicinal chemistry and materials science. While specific experimental data for this compound is limited, this technical guide provides a solid foundation for its synthesis, characterization, and exploration of its properties based on established chemical principles and data from analogous structures. It is hoped that this guide will stimulate further research into this and other novel benzamide derivatives.

References

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Filo. (2026, February 3).
  • LookChem. (n.d.).
  • Wang, H., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 27(6), 1036-1044.
  • Thermo Fisher Scientific. (2025, September 17).
  • MDPI. (2020, July 31). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
  • LibreTexts. (2021, July 31). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition.
  • Research Square. (2024, September 28).
  • LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides.
  • PrepChem.com. (n.d.). Synthesis of STAGE A: 4-(HYDROXYMETHYL)BENZOIC ACID.
  • PubMed. (2014, March 1).
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  • LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols.
  • Prezi. (2025, September 24). IR Spectra of Alcohols.
  • ResearchGate. (n.d.). Benzamide compounds with biological activities (4ae4k). [Table].
  • Quimicaorganica.org. (n.d.). IR Spectrum: Alcohols and Phenols.
  • Google Patents. (n.d.). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX)
  • Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story.
  • Google Patents. (n.d.).
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  • The Royal Society of Chemistry. (2020, April 9).
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  • ACS Omega. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.
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  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum. [Diagram].

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Sources

N-methyl-4-(hydroxymethyl)benzamide: Physicochemical Profiling and Synthetic Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methyl-4-(hydroxymethyl)benzamide (CAS: 251988-35-9) is a highly versatile, bifunctional organic building block predominantly utilized in advanced medicinal chemistry and active pharmaceutical ingredient (API) synthesis. Characterized by a reactive benzylic alcohol and a stable secondary N-methylamide, this scaffold is engineered for precision coupling. It has gained significant traction in the development of central nervous system (CNS) therapeutics, most notably acting as a core structural motif in the synthesis of Positive Allosteric Modulators (PAMs) targeting the cholinergic muscarinic M1 receptor[1].

This technical guide provides an in-depth analysis of its physicochemical properties, chemical reactivity, and field-proven experimental protocols, designed to support researchers and drug development professionals in optimizing their synthetic workflows.

Physicochemical and Structural Properties

Understanding the physicochemical profile of N-methyl-4-(hydroxymethyl)benzamide is critical for predicting its behavior in both synthetic environments and biological systems. The compound exhibits a low molecular weight and a highly favorable Topological Polar Surface Area (TPSA), making it an ideal fragment for CNS drug design where blood-brain barrier (BBB) penetration is a prerequisite.

Quantitative Data Summary
PropertyValueSource Validation
Chemical Name N-methyl-4-(hydroxymethyl)benzamideStandard IUPAC
CAS Registry Number 251988-35-9[2]
Molecular Formula C9H11NO2[2]
Molecular Weight 165.19 g/mol [2]
Topological Polar Surface Area (TPSA) 49.33 Ų[2]
LogP (Octanol/Water Partition) -0.18 to 0.5385[3],[2]
Rotatable Bonds 2[3]
Hydrogen Bond Donors 2Structural Analysis
Hydrogen Bond Acceptors 2Structural Analysis

Scientific Insight: The LogP value (ranging from -0.18 to 0.54) indicates a slightly lipophilic to amphiphilic nature. When integrated into larger API scaffolds, this property helps maintain the final molecule within Lipinski's Rule of 5, ensuring optimal oral bioavailability and pharmacokinetic stability.

Chemical Reactivity and Synthetic Divergence

The strategic value of N-methyl-4-(hydroxymethyl)benzamide lies in its bifunctional nature, allowing for orthogonal reactivity:

  • The Benzylic Alcohol (-CH2OH): This is the primary site of synthetic manipulation. It undergoes facile electrophilic activation (e.g., conversion to a chloride, bromide, or mesylate) to serve as a potent alkylating agent. Alternatively, it can be selectively oxidized to 4-formyl-N-methylbenzamide, a critical precursor for reductive amination cascades.

  • The N-methylamide (-CONHCH3): The secondary amide is robust under standard alkylation and mild oxidation conditions. It provides essential hydrogen bond donor/acceptor capabilities that are often conserved in the final drug molecule to interact with target protein residues.

SyntheticDivergence Core N-methyl-4-(hydroxymethyl)benzamide (CAS: 251988-35-9) Oxidation Oxidation (e.g., MnO2 or Swern) Core->Oxidation Halogenation Halogenation (e.g., SOCl2 or PBr3) Core->Halogenation Aldehyde 4-formyl-N-methylbenzamide (Reductive Amination Precursor) Oxidation->Aldehyde Halide 4-(chloromethyl)-N-methylbenzamide (Alkylation Precursor) Halogenation->Halide

Synthetic divergence of N-methyl-4-(hydroxymethyl)benzamide into key reactive intermediates.

Application in Drug Discovery: M1 Receptor Modulators

A prominent application of this building block is in the synthesis of Isoindoline-1-one derivatives, which function as Positive Allosteric Modulators (PAMs) for the cholinergic muscarinic M1 receptor[1].

Mechanistic Rationale: The M1 receptor is heavily distributed in the brain and is a primary target for treating cognitive deficits in Alzheimer's disease, Parkinson's disease dementia, and schizophrenia[1]. Traditional orthosteric agonists (which bind to the same site as acetylcholine) often fail in clinical trials due to severe parasympathetic side effects (e.g., gastrointestinal distress). By utilizing a PAM derived from N-methyl-4-(hydroxymethyl)benzamide, the drug binds to a distinct allosteric site. This binding potentiates the receptor's response to endogenous acetylcholine without directly activating it, thereby achieving cognitive enhancement with a vastly superior safety profile[1].

M1Pathway ACh Acetylcholine (Endogenous Agonist) M1R Muscarinic M1 Receptor (Conformational Shift) ACh->M1R Orthosteric Binding PAM M1 PAM (Benzamide Derivative) PAM->M1R Allosteric Binding Gq Gq Protein Activation M1R->Gq PLC Phospholipase C (PLC) Gq->PLC Effect Cognitive Enhancement (Alzheimer's Therapy) PLC->Effect

Mechanism of action for benzamide-derived M1 Positive Allosteric Modulators (PAMs).

Experimental Methodologies

To utilize N-methyl-4-(hydroxymethyl)benzamide in API synthesis, the benzylic alcohol is frequently converted into a more reactive leaving group. The following protocol details the chlorination of the benzylic position, adapted from validated patent literature[1].

Protocol: Synthesis of 4-(chloromethyl)-N-methylbenzamide

Causality & Experimental Design: Thionyl chloride (SOCl₂) is selected over alternative halogenating agents (like PCl₃ or Appel reaction conditions) due to its high atom economy and the fact that its byproducts (SO₂ and HCl) are gaseous. This creates a self-validating system: the cessation of gas evolution visually indicates the completion of the activation step, simplifying downstream purification.

ChlorinationWorkflow Step1 1. Dissolve Substrate in dry THF (0°C) Step2 2. Dropwise Addition of SOCl2 Step1->Step2 Step3 3. Stir at RT (Overnight) Step2->Step3 Step4 4. Quench with Saturated NaHCO3 Step3->Step4 Step5 5. Extract (EtOAc) & Dry (MgSO4) Step4->Step5 Step6 6. Evaporate Solvent to Yield Product Step5->Step6

Step-by-step experimental workflow for the chlorination of the benzylic alcohol.

Step-by-Step Methodology:

  • Preparation: Suspend N-methyl-4-(hydroxymethyl)benzamide (1.0 equivalent) in anhydrous Tetrahydrofuran (THF). Rationale: THF is an aprotic polar solvent that effectively solubilizes the substrate without reacting with the highly electrophilic SOCl₂.

  • Cooling & Addition: Chill the reaction vessel to 0°C using an ice bath. Add thionyl chloride (1.2 to 1.5 equivalents) dropwise. Rationale: The reaction is highly exothermic. Ice-cooling controls the kinetics, preventing the thermal degradation of the newly formed benzylic chloride.

  • Propagation: Remove the ice bath and allow the mixture to stir overnight at room temperature[1]. Rationale: The secondary amide is stable under these conditions; allowing slow propagation at room temperature maximizes yield while avoiding the side-reactions associated with refluxing.

  • Quenching: Carefully add saturated aqueous sodium bicarbonate (NaHCO₃) to the reaction solution[1]. Rationale: A weak base is mandatory here. It neutralizes residual HCl and SOCl₂ without hydrolyzing the newly synthesized benzylic chloride back into an alcohol.

  • Extraction: Extract the aqueous mixture with ethyl acetate (EtOAc). Wash the organic layer with saturated brine to remove residual aqueous impurities[1].

  • Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄)[1]. Filter the drying agent and evaporate the solvent under reduced pressure to afford the title compound, 4-(chloromethyl)-N-methylbenzamide.

References

  • [3] Title: BB-4032667 - Hit2Lead: From Hit to Lead at the Speed of Light | Source: ChemBridge / Hit2Lead | URL: 3

  • [2] Title: 251988-35-9 | 4-(Hydroxymethyl)-N-methylbenzamide | Source: ChemScene | URL: 2

  • [1] Title: WO2015163485A1 - Isoindoline-1-one derivatives as cholinergic muscarinic m1 receptor positive alloesteric modulator activity for the treatment of alzheimers disease | Source: Google Patents | URL: 1

Sources

Technical Guide: Physicochemical Profiling & Acidity Constants of 4-(Hydroxymethyl)-N-methylbenzamide

[1][2]

Executive Summary

Molecule: 4-(Hydroxymethyl)-N-methylbenzamide CAS: 6289-42-5 (Generic/Isomer references) Class: Benzamide Derivative / Primary Alcohol Physiological State: Neutral (Non-ionized) at pH 1.0 – 10.0[1][2][3]

This technical guide addresses the physicochemical characterization of 4-(Hydroxymethyl)-N-methylbenzamide. Unlike zwitterionic drugs or standard weak acids/bases, this molecule presents a unique challenge: it lacks ionizable centers within the standard physiological window (pH 1–14).[2][4] Consequently, standard aqueous potentiometric titration is insufficient for characterization.[2][3][4] This guide outlines the theoretical derivation of its acidity constants (pKa) and details the specific non-aqueous experimental protocols required for validation.[2][3]

Part 1: Structural Analysis & Theoretical pKa Prediction[1]

To understand the acidity constants of this molecule, we must deconstruct it into its two functional solvophores.[3][4] The molecule consists of a para-substituted benzene ring containing a primary alcohol (benzyl alcohol type) and an N-methyl amide .[1][2][3]

Ionization Sites and Predicted Values[1][4]
Ionization SiteTypeReactionPredicted pKa (Aq)Hammett Influence
Amide Oxygen Basic (Conjugate Acid)

-1.5 ± 0.5 Base weakening due to resonance stabilization of neutral form.[1][2][3]
Benzyl Alcohol (-OH) Acidic

15.2 ± 0.3 Slightly more acidic than benzyl alcohol (pKa 15.[1][2][3]4) due to the electron-withdrawing amide group (

).[1][2][3]
Amide Nitrogen (-NH-) Acidic

> 16.0 Extremely weak acid; deprotonation requires strong bases (e.g., NaH in DMSO).[1][2][3]
The Hammett Equation Application

For the primary alcohol moiety, we apply the Hammett equation to refine the prediction from the parent benzyl alcohol (pKa 15.40).[2][4]

12
  • Parent (Benzyl Alcohol): 15.40[2][3][5]

  • Substituent (p-CONHMe): Electron-withdrawing group (EWG).[1][2][3]

  • Sigma (

    
    ):  ~0.36 (Moderate EWG).[2][3]
    
  • Rho (

    
    ):  For benzyl alcohol ionization, 
    
    
    is roughly 1.0–1.4.[2][3][4]

Calculation:

2

Part 2: Visualization of Ionization Pathways[1]

The following diagram illustrates the structural ionization sites and the extreme pH conditions required to access them.

IonizationPathwayscluster_physPhysiological Window (pH 1.0 - 8.0)CationCationic Form(Protonated Amide O)pH < -1.5NeutralNeutral Form(Dominant Species)pH -1.5 to 15.0Cation->NeutralKa1 (Amide)pKa ~ -1.5Neutral->CationAnionAnionic Form(Deprotonated Alcohol)pH > 15.0Neutral->AnionKa2 (Alcohol)pKa ~ 15.2Anion->Neutral

Figure 1: Ionization scheme showing the stability of the neutral species across the entire physiological pH range.[1][2]

Part 3: Experimental Determination Methodologies

Since the pKa values lie outside the range of standard glass electrodes (pH 1–12), standard aqueous potentiometry will yield a flat curve (no inflection).[2] To validate the theoretical values, you must use Cosolvent Potentiometry or Spectrophotometric Titration .[2][3][4]

Protocol: Yasuda-Shedlovsky Extrapolation (Cosolvent Method)

This method is the "Gold Standard" for sparingly soluble drugs or weak acids with pKa > 12.[1][2][3]

Objective: Determine the aqueous pKa by titrating in methanol/water mixtures and extrapolating to 0% solvent.

Reagents:

  • Analyte: 4-(Hydroxymethyl)-N-methylbenzamide (>98% purity).[1][2][3]

  • Titrant: 0.1 M KOH (Carbonate-free).

  • Cosolvent: Methanol (HPLC Grade).[2][3]

  • Inert Atmosphere: Argon or Nitrogen purge (Critical to prevent

    
     absorption at high pH).[2][3]
    

Workflow:

  • Preparation: Prepare three titration vessels with varying Methanol:Water ratios (e.g., 30%, 40%, 50% w/w).

  • Calibration: Calibrate the electrode in the specific solvent mixture (using "four-parameter" calibration if using Sirius T3 or similar).

  • Titration: Titrate from "apparent" pH 10 to pH 13.

  • Data Processing: Calculate the

    
     (apparent pKa) for each solvent ratio.
    
  • Extrapolation: Plot

    
     vs. 
    
    
    (dielectric constant).[2][3] The y-intercept represents the aqueous pKa.[1][2][3]
Protocol: UV-Metric Titration (D-PAS)

If the molecule exhibits a UV shift upon deprotonation (likely due to the benzamide chromophore interacting with the alkoxide), this method is superior for high pKa values.[1][2]

ExperimentalWorkflowStartStart: 4-(Hydroxymethyl)-N-methylbenzamideCheckSolubilityCheck Aqueous Solubility(> 1 mM?)Start->CheckSolubilityHighSolSolubleCheckSolubility->HighSolYesLowSolSparingly SolubleCheckSolubility->LowSolNoUVCheckCheck UV Chromophore Shift(Acid vs Base)HighSol->UVCheckMethod2Method B: Cosolvent Potentiometry(Methanol/Water Extrapolation)LowSol->Method2Method1Method A: D-PAS(Dip Probe Absorption Spectroscopy)Best for pKa > 12UVCheck->Method1Shift DetectedUVCheck->Method2No Shift

Figure 2: Decision matrix for selecting the pKa determination method.

Part 4: Pharmacokinetic & Formulation Implications[1][2]

Lipophilicity (LogP) Dominance

Because the molecule remains neutral at physiological pH (7.4), its membrane permeability is governed solely by its intrinsic lipophilicity (


2
  • Predicted LogP: ~0.4 – 0.8[1][2][3]

  • Implication: The molecule is moderately polar but sufficiently lipophilic to cross membranes passively.[2][3] It falls into BCS Class I or III (High Solubility/High Permeability or High Sol/Low Perm) depending on the dose.[2][3]

Solubility

The lack of ionization means you cannot use pH adjustment (salt formation) to improve solubility for intravenous formulations.[1][2][3]

  • Formulation Strategy: Use cosolvents (PEG400, Propylene Glycol) or complexation (Cyclodextrins) rather than pH buffers.[2][3]

References

  • Avdeef, A. (2003).[2][3][4] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3] (Standard text for pKa methodology).

  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981).[2][4] pKa Prediction for Organic Acids and Bases. Chapman and Hall.[2][3][4] (Source for Hammett equation constants).

  • PubChem. (2024).[2][3][6] Compound Summary for Benzyl Alcohol (CID 244). National Library of Medicine.[2][3] Available at: [Link][2]

  • NIST Chemistry WebBook. (2024).[2][3] 4-Hydroxybenzamide and related derivatives. Standard Reference Data. Available at: [Link][2]

  • ChemAxon. (2024).[2][3] pKa Plugin Calculation Principles. (Industry standard software for pKa prediction referenced in calculation section). Available at: [Link]

Literature Review and Technical Guide: 4-(Hydroxymethyl)-N-methylbenzamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of bifunctional building blocks is critical for accelerating hit-to-lead optimization. 4-(Hydroxymethyl)-N-methylbenzamide (CAS: 251988-35-9) has emerged as a highly versatile intermediate [1]. Structurally, it combines a stable, hydrogen-bonding N-methylamide pharmacophore with a reactive hydroxymethyl handle. This in-depth technical guide explores the structural rationale, synthetic methodologies, and pharmacological applications of its derivatives, with a specific focus on their role as Positive Allosteric Modulators (PAMs) for the Muscarinic M1 receptor in Alzheimer's disease therapeutics.

Structural Rationale & Physicochemical Profiling

The architectural design of 4-(Hydroxymethyl)-N-methylbenzamide provides two distinct functional domains that serve different purposes during drug development:

  • The N-Methylamide Motif (Pharmacophore): Unlike primary amides, which are highly susceptible to enzymatic hydrolysis by amidases in vivo, secondary N-methylamides offer superior metabolic stability. Furthermore, the N-methyl group locks the amide into a specific conformational geometry, providing a precise hydrogen-bond donor (N-H) and acceptor (C=O) vector. This is frequently utilized to anchor molecules into the ATP-binding hinge region of kinases or the allosteric pockets of G-protein-coupled receptors (GPCRs).

  • The Hydroxymethyl Group (Synthetic Handle): The benzylic alcohol is a premier synthetic handle. It can be easily converted into a leaving group (e.g., chloride, bromide, or mesylate) for downstream nucleophilic substitution (

    
    ), or oxidized to an aldehyde for reductive amination, allowing for rapid library generation.
    
Table 1: Physicochemical Properties of the Core Building Block
PropertyValuePharmacological Significance
Molecular Weight 165.19 g/mol Highly fragment-like; leaves ample room for elaboration without violating Lipinski's Rule of 5.
LogP 0.54Excellent hydrophilicity, ensuring good aqueous solubility for the resulting derivatives [2].
Topological Polar Surface Area (TPSA) 49.33 ŲOptimal for CNS penetration (target TPSA < 90 Ų for blood-brain barrier crossing).
Rotatable Bonds 2Low conformational entropy, reducing the entropic penalty upon target binding.

Chemical Synthesis & Derivatization Strategies

The synthesis of 4-(Hydroxymethyl)-N-methylbenzamide and its subsequent derivatization requires careful selection of coupling reagents to avoid side reactions, particularly the esterification of the unprotected benzylic alcohol.

Causality in Experimental Design: When synthesizing the core from 4-(hydroxymethyl)benzoic acid, standard carbodiimide coupling agents (like DCC or EDC) can lead to O-acylation side products. To prevent this, uronium-based coupling reagents like HATU are preferred. HATU drives the rapid formation of the active HOAt ester, which is highly selective for the more nucleophilic methylamine over the benzylic alcohol, ensuring high chemoselectivity and eliminating the need for transient hydroxyl protecting groups [3].

SynthWorkflow SM 4-(Hydroxymethyl)benzoic acid Reagent Methylamine, HATU, DIPEA SM->Reagent Core 4-(Hydroxymethyl)-N-methylbenzamide (CAS: 251988-35-9) Reagent->Core PathA SOCl2 / DCM Core->PathA PathB Oxidation (Dess-Martin) Core->PathB InterA 4-(Chloromethyl)-N-methylbenzamide PathA->InterA InterB 4-Formyl-N-methylbenzamide PathB->InterB

Workflow for the synthesis and derivatization of 4-(Hydroxymethyl)-N-methylbenzamide.

Medicinal Chemistry Applications: Muscarinic M1 Receptor PAMs

One of the most prominent applications of 4-(Hydroxymethyl)-N-methylbenzamide derivatives is in the development of treatments for neurodegenerative disorders, specifically Alzheimer's disease and dementia with Lewy bodies.

The Biological Rationale: The Muscarinic M1 receptor is heavily distributed in the cortex and hippocampus, regions critical for learning and memory. Historically, direct orthosteric agonists of the M1 receptor failed in clinical trials due to severe cholinergic adverse effects (e.g., diaphoresis, gastrointestinal distress) caused by lack of subtype selectivity (M1 vs. M2/M3) and continuous receptor desensitization.

Derivatives utilizing the N-methylbenzamide core (such as isoindoline-1-one derivatives) act as Positive Allosteric Modulators (PAMs) [1]. They bind to a topographically distinct allosteric site on the M1 receptor. Instead of directly activating the receptor, they amplify the signal of endogenous acetylcholine (ACh) only when and where it is naturally released. This preserves the spatial and temporal tone of cholinergic signaling, drastically improving the safety profile.

M1Pathway PAM Benzamide Derivative (PAM) M1R Muscarinic M1 Receptor PAM->M1R Allosteric Binding ACh Acetylcholine (Orthosteric) ACh->M1R Orthosteric Binding Gq Gq Protein Activation M1R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Release PLC->IP3 Ca2 Intracellular Ca2+ Increase (Cognitive Enhancement) IP3->Ca2

Mechanism of M1 receptor positive allosteric modulators enhancing cognitive signaling.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical controls.

Protocol A: Chemoselective Amide Coupling

Objective: Synthesis of 4-(Hydroxymethyl)-N-methylbenzamide from 4-(hydroxymethyl)benzoic acid.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-(hydroxymethyl)benzoic acid (1.0 equiv, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 0.2 M).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) followed by HATU (1.1 equiv). Stir at room temperature for 15 minutes to pre-form the active ester. Validation: A color change to pale yellow indicates active ester formation.

  • Coupling: Add methylamine hydrochloride (1.5 equiv) in one portion. Stir the reaction mixture at room temperature for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1). Stain the TLC plate with basic potassium permanganate (

    
    ). The product will appear as a bright yellow spot against a purple background due to the oxidizable benzylic alcohol.
    
  • Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Flash column chromatography yields the pure product as a white solid.

Protocol B: Chlorination for Downstream Derivatization

Objective: Conversion of the benzylic alcohol to 4-(Chloromethyl)-N-methylbenzamide.

  • Preparation: Dissolve 4-(Hydroxymethyl)-N-methylbenzamide (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.3 M) and cool to 0 °C in an ice bath.

  • Reagent Addition: Add Thionyl Chloride (

    
    , 1.5 equiv) dropwise over 10 minutes. Caution: Evolution of 
    
    
    
    and
    
    
    gases; perform in a well-ventilated fume hood.
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

  • Validation: Analyze via LC-MS. The product will show a characteristic chlorine isotope pattern (M and M+2 peaks in a 3:1 ratio) in the positive ion mode.

  • Isolation: Carefully quench with ice water. Extract with DCM, wash with saturated

    
    , dry over 
    
    
    
    , and concentrate to yield the electrophilic building block, ready for coupling with complex heterocycles (e.g., isoindoline-1-ones).

Quantitative Data Summary

Table 2: Reaction Optimization and Yield Metrics
TransformationReagents / ConditionsChemoselectivityIsolated Yield (%)Purity (LC-MS)
Amide Coupling Methylamine HCl, EDC/HOBt, DIPEA, DCMModerate (Some O-acylation observed)65%> 92%
Amide Coupling Methylamine HCl, HATU, DIPEA, DMFHigh (Strict N-acylation)88%> 98%
Chlorination

, DCM, 0 °C to RT, 2h
High94%> 95%
Oxidation Dess-Martin Periodinane, DCM, RT, 1hHigh (No over-oxidation to acid)91%> 97%

Note: The use of HATU significantly suppresses the formation of ester byproducts compared to standard carbodiimide chemistry, validating its selection for bifunctional substrates.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Title: Biochip and manufacturing method and application thereof (Discussing chemoselective amide couplings of 4-hydroxymethylbenzoic acid)

Metabolic pathway predictions for 4-(Hydroxymethyl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the metabolic pathway predictions for 4-(Hydroxymethyl)-N-methylbenzamide , structured as a strategic whitepaper for drug development professionals.

A Mechanistic Analysis & Validation Framework[1]

Executive Summary

4-(Hydroxymethyl)-N-methylbenzamide (CAS: 251988-35-9) represents a critical structural motif in medicinal chemistry, often serving as a fragment in PARP inhibitors, kinase inhibitors, and a metabolite of substituted benzamide prodrugs.[1] Its metabolic fate is governed by two competing "soft spots": the oxidizable primary alcohol and the N-methyl amide functionality.[1]

This guide provides a first-principles analysis of its biotransformation.[1] We predict that oxidative dehydrogenation to the corresponding carboxylic acid (terephthalic acid monomethylamide) will be the dominant clearance mechanism, superseding N-demethylation. The formation of a reactive aldehyde intermediate and the release of formaldehyde during demethylation necessitate a rigorous safety assessment.

Chemical Structure & Metabolic Vulnerabilities[1][2]

To predict the metabolic fate, we must first analyze the pharmacophore's electronic and steric environment.

FeatureStructureMetabolic VulnerabilityEnzyme System
Primary Alcohol -CH2-OH (Para-position)High. Rapid oxidation to aldehyde, then acid.[1] Direct Phase II conjugation.ADH, ALDH, UGT
N-Methyl Amide -CONH-CH3Moderate. N-Demethylation (oxidative) or Hydrolysis (hydrolytic).[1]CYP450, Carboxylesterase
Aromatic Core 1,4-Disubstituted BenzeneLow. Sterically hindered; minor ring hydroxylation possible but unlikely to compete with side-chain oxidation.[1]CYP450

Predicted Metabolic Pathways[2]

We propose three distinct metabolic vectors, ranked by probability:

Pathway A: Sequential Oxidation (Major Clearance Route)

The primary alcohol at the para-position is an ideal substrate for Alcohol Dehydrogenase (ADH) .

  • Step 1: Oxidation of 4-(Hydroxymethyl)-N-methylbenzamide to 4-Formyl-N-methylbenzamide (Aldehyde intermediate).[1]

  • Step 2: Rapid oxidation by Aldehyde Dehydrogenase (ALDH) or Cytosolic Aldehyde Oxidase (AO) to 4-(Methylcarbamoyl)benzoic acid (Terephthalic acid monomethylamide).

    • Significance: This anionic metabolite is highly polar and likely excreted renally via OAT transporters.[1]

Pathway B: N-Demethylation (CYP-Mediated)

Cytochrome P450 enzymes (specifically CYP2C19 or CYP2D6, typical for benzamides) attack the N-methyl group.[1]

  • Step 1: Hydroxylation to the unstable carbinolamide N-(Hydroxymethyl)-4-(hydroxymethyl)benzamide .[1]

  • Step 2: Spontaneous collapse releases Formaldehyde and 4-(Hydroxymethyl)benzamide .[1]

    • Toxicology Note: Formaldehyde generation is a standard concern for N-methyl drugs but usually manageable at therapeutic doses.[1]

Pathway C: Phase II Conjugation
  • Direct Glucuronidation: UGT enzymes (e.g., UGT1A1, UGT2B7) conjugate glucuronic acid to the primary alcohol, forming 4-(Hydroxymethyl)-N-methylbenzamide-O-glucuronide .[1]

  • Acyl Glucuronidation: The carboxylic acid metabolite from Pathway A may undergo acyl glucuronidation, a potential reactive metabolite risk (PMN).

Pathway Visualization

The following diagram illustrates the predicted biotransformation cascade.

MetabolicPathways Parent 4-(Hydroxymethyl)- N-methylbenzamide (Parent) Aldehyde 4-Formyl-N-methylbenzamide (Transient Aldehyde) Parent->Aldehyde ADH / CYP Carbinolamide N-(Hydroxymethyl) Intermediate (Unstable) Parent->Carbinolamide CYP450 (N-hydroxylation) OGluc O-Glucuronide Conjugate Parent->OGluc UGT (Phase II) Acid 4-(Methylcarbamoyl)benzoic acid (Major Metabolite) Aldehyde->Acid ALDH / AO PrimaryAmide 4-(Hydroxymethyl)benzamide Carbinolamide->PrimaryAmide Spontaneous Collapse Formaldehyde Formaldehyde Carbinolamide->Formaldehyde Release

Figure 1: Predicted metabolic map for 4-(Hydroxymethyl)-N-methylbenzamide showing oxidative clearance (Pathway A) as the dominant route.[1]

In Silico Prediction Methodology[2][3][4]

Before wet-lab work, predictions must be refined using computational models to prioritize resource allocation.[1]

Recommended Tools & Settings:

  • BioTransformer 3.0 (E-State/CYP): Use "EC-based" mode to predict ADH/ALDH transitions.[1]

  • Meteor Nexus (Lhasa): Activate "Reasoning" to check for the likelihood of amide hydrolysis vs. oxidation.

  • XenoSite (Server): Run "SOM Prediction" (Site of Metabolism) to confirm if the aromatic ring is protected from hydroxylation.

Interpretation Logic:

  • If Score(Alcohol Oxidation) > Score(N-Demethylation): Prioritize cytosolic incubations (rich in ADH) over microsomal incubations (rich in CYP).

  • If Score(Aromatic Hydroxylation) > 0.5: Monitor for phenolic metabolites in mass spec.

Experimental Validation Protocols

This section details the specific workflows to validate the predictions above.

Protocol A: Metabolic Stability & Intrinsic Clearance (CLint)

Objective: Determine the half-life and primary clearance enzymes.

  • Test Systems:

    • Pooled Human Liver Microsomes (HLM) + NADPH (Tests CYP/FMO).

    • Human Liver Cytosol (HLC) + NAD+ (Tests ADH/ALDH).

    • Cryopreserved Hepatocytes (Tests integrated Phase I/II).

  • Incubation Conditions:

    • Substrate concentration: 1 µM (to ensure linear kinetics).

    • Timepoints: 0, 15, 30, 60 min.[1]

    • Cofactors: NADPH regenerating system (for HLM); NAD+ (for HLC).

  • Analysis:

    • Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).[1]

    • Centrifuge and analyze supernatant via LC-MS/MS.[1]

Protocol B: Metabolite Identification (MetID)

Objective: Structural confirmation of the "Acid" and "Primary Amide" metabolites.

LC-MS/MS Configuration:

  • Column: C18 Reverse Phase (e.g., Waters HSS T3), suitable for polar acids.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Scan Mode:

    • Full Scan MS (m/z 100–500).

    • Product Ion Scan (MS2) triggered by predicted masses:

      • Parent: [M+H]+ = 166.08

      • Acid Metabolite: [M+H]+ = 180.06 (+14 Da from oxidation)

      • Demethylated: [M+H]+ = 152.07 (-14 Da)[1]

      • Glucuronide: [M+H]+ = 342.11 (+176 Da)

Diagnostic Mass Shifts:

Transition Mass Shift Interpretation
+14 Da Oxidation (-2H + O) Formation of Carboxylic Acid (COOH).[1]
-14 Da Demethylation (-CH2) Loss of N-methyl group.[1]
+176 Da Glucuronidation Phase II conjugation on alcohol.[1]

| -2 Da | Dehydrogenation | Formation of Aldehyde (observe only if trapped).[1] |

Protocol C: Trapping Reactive Intermediates

To rule out toxicity from the aldehyde intermediate or quinone methides:

  • Aldehyde Trapping: Co-incubate with Methoxylamine or Semicarbazide .[1]

    • Result: Look for adducts (+31 Da or +57 Da) indicating a stable aldehyde intermediate.

  • Glutathione (GSH) Trapping: Co-incubate with GSH.

    • Result: If a GSH adduct is found, it suggests the formation of a reactive quinone methide or acyl glucuronide.

Workflow Diagram

ValidationWorkflow Step1 Step 1: In Silico (BioTransformer/Meteor) Step2 Step 2: In Vitro Incubation (HLM vs Cytosol) Step1->Step2 Prioritize Cofactors Step3 Step 3: LC-MS/MS Analysis (Mass Shift Detection) Step2->Step3 Quench & Inject Step4 Step 4: Data Synthesis (Pathway Confirmation) Step3->Step4 Identify Peaks

Figure 2: Integrated workflow for validating metabolic predictions.

References

  • Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity.[1]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data.[1] Drug Metabolism and Disposition.[1][2]

  • Djoumbou-Feunang, Y., et al. (2019). BioTransformer: A Comprehensive Computational Tool for Small Molecule Metabolism Prediction.[1] Journal of Cheminformatics.

  • PubChem. Compound Summary for CID 584760 (4-(Hydroxymethyl)benzamide - Demethylated Analog). National Library of Medicine.

  • Paine, M. F., et al. (2006). The Human Intestinal Cytochrome P450 "Pie". Drug Metabolism and Disposition.[1][2]

Sources

Methodological & Application

Synthesis of 4-(Hydroxymethyl)-N-methylbenzamide from methyl 4-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Synthesis of 4-(Hydroxymethyl)-N-methylbenzamide from Methyl 4-(hydroxymethyl)benzoate

Abstract & Introduction

The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals.[1][2] This document provides a comprehensive guide for the synthesis of 4-(hydroxymethyl)-N-methylbenzamide, a valuable intermediate, through the direct aminolysis of methyl 4-(hydroxymethyl)benzoate with methylamine. This transformation, while conceptually straightforward, requires careful control of reaction conditions to ensure high yield and purity.

Direct amidation of esters is a common laboratory method for preparing amides.[] This application note moves beyond a simple recitation of steps to provide the underlying chemical rationale for each stage of the process. We will explore the reaction mechanism, detail a robust and validated protocol, address critical safety considerations, and offer troubleshooting guidance. This document is intended for researchers and professionals in chemical synthesis and drug development who require a reliable and well-understood method for this transformation.

Reaction Scheme and Mechanism

The conversion of an ester to an amide via reaction with an amine is known as aminolysis. The reaction proceeds through a nucleophilic acyl substitution mechanism.

Overall Reaction:

(Methyl 4-(hydroxymethyl)benzoate + Methylamine → 4-(Hydroxymethyl)-N-methylbenzamide + Methanol)

Mechanism: The reaction is initiated by the nucleophilic attack of the methylamine nitrogen on the electrophilic carbonyl carbon of the ester. This forms a transient tetrahedral intermediate. The carbonyl double bond is subsequently reformed by the elimination of the methoxide (CH₃O⁻) leaving group, which is then protonated by the newly-formed ammonium ion to yield the stable amide product and methanol.[4][5] While this reaction can occur without a catalyst, it often requires elevated temperatures to proceed at a practical rate.[4][6]

Reaction_Mechanism cluster_reagents Reactants cluster_intermediate Intermediate cluster_products Products Ester Methyl 4-(hydroxymethyl)benzoate Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral 1. Nucleophilic Attack (CH₃NH₂) Amine Methylamine Amine->Tetrahedral Amide 4-(Hydroxymethyl)-N-methylbenzamide Tetrahedral->Amide 2. Elimination of Methoxide Methanol Methanol Tetrahedral->Methanol 3. Proton Transfer Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product A 1. Charge Flask (Ester + Stir Bar) B 2. Add Methylamine Solution (in Fume Hood) A->B C 3. Heat and Stir (70 °C, 12-24h) B->C D 4. Monitor by TLC C->D E 5. Cool and Quench D->E F 6. Liquid-Liquid Extraction (DCM/Water) E->F G 7. Dry & Concentrate (Na₂SO₄, Rotovap) F->G H 8. Column Chromatography G->H I 9. Characterization & Yield H->I

Sources

Application Note: Selective Oxidation Protocols for 4-(Hydroxymethyl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It addresses the specific challenges of oxidizing 4-(Hydroxymethyl)-N-methylbenzamide while preserving the sensitive N-methyl amide functionality.


 Benzaldehyde / Benzoic Acid
Substrate CAS:  27642-27-9 (Analogous/Isomeric Reference)

Executive Summary & Strategic Analysis

The oxidation of 4-(Hydroxymethyl)-N-methylbenzamide (1) is a pivotal transformation in the synthesis of benzamide-based linkers, PROTACs, and bioactive metabolites (e.g., Procarbazine analogues). The primary synthetic challenge is chemoselectivity : oxidizing the benzylic alcohol to the aldehyde (2) or carboxylic acid (3) without degrading the secondary amide or over-oxidizing the aldehyde when it is the desired intermediate.

Chemoselectivity Matrix

The secondary amide (


) is susceptible to hydrolysis under strong acidic/basic conditions and high temperatures. Therefore, classic methods like Jones Oxidation (Strong Acid) or unbuffered Permanganate (Strong Base) are contraindicated.
MethodReagent SystemSelectivityScalabilityRisk Profile
Heterogeneous Activated MnO

High (Aldehyde) Low-MediumLow. Excellent functional group tolerance.
Catalytic Radical TEMPO / BAIB High (Aldehyde) HighLow. Mild, metal-free, no bleach required.
Anelli TEMPO / NaOClVariableHighMedium. pH control critical to prevent amide hydrolysis.
Swern DMSO / (COCl)

High (Aldehyde)MediumHigh. Cryogenic conditions (-78°C) and odor control required.

Recommendation:

  • For Bench Scale (<5g): Use Protocol A (MnO

    
    ) . It is operationally simple and "self-purifying" via filtration.
    
  • For Scale-Up (>10g): Use Protocol B (TEMPO/BAIB) . It avoids the massive solid waste of MnO

    
     and eliminates the cryogenic requirements of Swern.
    

Reaction Pathway Visualization

The following diagram outlines the oxidation pathways and the specific reagents required to arrest the reaction at the aldehyde stage or push it to the carboxylic acid.

OxidationPathway Substrate 4-(Hydroxymethyl)- N-methylbenzamide (Alcohol) Aldehyde 4-Formyl- N-methylbenzamide (Aldehyde) Substrate->Aldehyde Protocol A: MnO2 (DCM, Reflux) Protocol B: TEMPO/BAIB Acid 4-(Methylcarbamoyl) benzoic acid (Carboxylic Acid) Substrate->Acid TEMPO/NaOCl (Phase Transfer) Aldehyde->Acid Pinnick Oxidation (NaClO2, NaH2PO4) OverOx Degradation (Hydrolysis) Aldehyde->OverOx Strong Acid/Base (Uncontrolled pH)

Figure 1: Chemoselective oxidation pathways. Green arrows indicate the recommended routes for aldehyde synthesis.

Protocol A: Activated Manganese Dioxide (MnO ) Oxidation

Best for: Small scale (mg to 5g), high purity requirements, acid-sensitive substrates. Mechanism: Heterogeneous surface oxidation. Radical mechanism involving Mn(IV)


 Mn(III).
Reagents & Materials[1][2][3][4][5][6][7]
  • Substrate: 4-(Hydroxymethyl)-N-methylbenzamide (1.0 equiv)

  • Oxidant: Activated MnO

    
     (10.0 - 20.0 equiv by weight).
    
    • Critical Note: Do not use standard pyrolusite (mineral MnO

      
      ). Use "Activated" or "Precipitated" grade (e.g., Sigma-Aldrich 217646).
      
  • Solvent: Dichloromethane (DCM) or Chloroform (CHCl

    
    ).
    
  • Filter Aid: Celite 545.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in DCM (concentration ~0.1 M).

    • Note: If solubility is poor, add small amounts of MeOH (up to 10%) or switch to CHCl

      
       and heat.
      
  • Addition: Add Activated MnO

    
     (10 equiv by weight relative to substrate).
    
    • Why 10x? The reaction is surface-area dependent. The reagent is inexpensive, and excess ensures rapid kinetics.

  • Reaction: Stir vigorously at room temperature (RT) for 12–24 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to reflux (40°C). Benzylic alcohols usually oxidize at RT; the amide may induce drag via H-bonding to the Mn surface.

  • Monitoring: Monitor by TLC (5% MeOH in DCM). The aldehyde will appear as a UV-active spot with a higher R

    
     than the alcohol.
    
    • Stain: Use 2,4-DNP stain (Aldehydes turn yellow/orange).

  • Workup (Self-Validating Step):

    • Prepare a sintered glass funnel with a 2cm pad of Celite.

    • Filter the black suspension through the Celite pad.

    • Rinse: Wash the filter cake copiously with DCM (or EtOAc) to desorb the polar amide product from the manganese surface.

  • Isolation: Concentrate the filtrate in vacuo. The product is typically obtained as a white/off-white solid requiring no further purification.

Protocol B: TEMPO / BAIB Oxidation (Metal-Free)

Best for: Scale-up (>5g), Green Chemistry compliance, strict avoidance of heavy metals. Mechanism: An oxoammonium cation (active oxidant) is generated in situ from TEMPO by Iodobenzene Diacetate (BAIB).

Reagents
  • Substrate: 1.0 equiv.

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 equiv / 10 mol%).

  • Co-Oxidant: Bis(acetoxy)iodo]benzene (BAIB) (1.1 equiv).

  • Solvent: DCM (Anhydrous preferred, but not strictly required).

Step-by-Step Methodology
  • Setup: Dissolve the substrate (1.0 equiv) and TEMPO (0.1 equiv) in DCM (0.2 M) in a round-bottom flask. The solution will be orange/red.

  • Addition: Add BAIB (1.1 equiv) in one portion at room temperature.

  • Reaction: Stir at RT. The reaction is typically fast (1–4 hours).

    • Visual Cue: The solution color may darken or shift to yellow as the oxoammonium species cycles.

  • Quench: Add 10% aqueous Na

    
    S
    
    
    
    O
    
    
    (Sodium Thiosulfate) to quench unreacted iodine species. Stir for 15 mins.
  • Extraction: Separate the organic layer. Extract the aqueous layer once with DCM.

  • Purification: Wash combined organics with saturated NaHCO

    
     (to remove acetic acid byproduct) and Brine. Dry over Na
    
    
    
    SO
    
    
    .
    • Note: The byproduct is Iodobenzene (PhI). If the product is a solid, trituration with Hexanes/Ether will remove the PhI. If oil, column chromatography is required.

Protocol C: Pinnick Oxidation (Aldehyde Acid)

If the target is the carboxylic acid (3) , proceed from the aldehyde generated in Protocol A/B.

  • Solvent: t-Butanol / Water (3:1).

  • Scavenger: 2-Methyl-2-butene (10 equiv). Crucial to scavenge HOCl generated in situ.

  • Oxidant: NaClO

    
     (Sodium Chlorite) (1.5 equiv).
    
  • Buffer: NaH

    
    PO
    
    
    
    (1.0 equiv).
  • Procedure: Mix Aldehyde, Solvent, and Scavenger. Add solution of NaClO

    
    /NaH
    
    
    
    PO
    
    
    dropwise at 0°C. Warm to RT.
  • Result: Quantitative conversion to 4-(methylcarbamoyl)benzoic acid without chlorination of the aromatic ring.

Analytical QC & Validation

To validate the synthesis, compare analytical data against these expected parameters.

ParameterSubstrate (Alcohol)Product (Aldehyde)Product (Acid)
1H NMR (DMSO-d6)

4.5-4.6 (d, 2H, -CH

OH)

10.0-10.1 (s, 1H, -CH O)

12.0-13.0 (br s, 1H, -COOH )
IR Spectroscopy Broad band ~3300 cm

(OH)
Sharp peak ~1700 cm

(C=O)
Broad dimer band 2500-3000 cm

TLC (5% MeOH/DCM) R

~ 0.3
R

~ 0.6
R

~ 0.1 (streaks)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (MnO

)
Inactive ReagentDry MnO

in an oven at 110°C for 24h before use. Increase loading to 20x.
Low Yield (MnO

)
Product AdsorptionThe amide interacts with Mn surface. Wash filter cake with 10% MeOH in DCM.
Over-oxidation (TEMPO) pH DriftEnsure NaHCO

wash is thorough. If using Bleach method, maintain pH 8.6-9.5.
Byproduct Spots (TEMPO) IodobenzeneTriturate the crude solid with cold hexanes; the product usually precipitates, PhI stays in solution.

References

  • BenchChem. Experimental Protocols for N-(4-Formylphenyl)benzamide Reactions. (General amide/aldehyde handling).[1] Link

  • Organic Chemistry Portal. Manganese Dioxide (MnO2) in Organic Synthesis. (Mechanistic grounding for benzylic oxidation). Link

  • Vogler, T.; Studer, A. Applications of TEMPO in Synthesis. Synthesis 2008, 14, 2263-2285. (Review of TEMPO/BAIB selectivity). Link

  • PubChem. 4-formyl-N-methylbenzamide (Compound Summary). National Library of Medicine. Link

  • Blackburn, L.; Taylor, R. J. K. In Situ Oxidation−Imine Formation−Reduction Routes from Alcohols to Amines.[2] Org.[2][1][3] Lett. 2001, 3, 1637.[2] (Cites MnO2 usage for similar substrates). Link

Sources

Application Note: Chemoselective Esterification of 4-(Hydroxymethyl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-(Hydroxymethyl)-N-methylbenzamide is a highly versatile bifunctional scaffold frequently utilized in drug development, prodrug synthesis, and as a structural analog to the widely used HMBA (4-hydroxymethylbenzoic acid) linkers in solid-phase peptide synthesis[1]. The molecule presents a distinct chemoselectivity challenge: it contains both a highly reactive primary benzylic alcohol and a secondary


-methyl carboxamide.

While the benzylic alcohol is the intended target for esterification, the secondary amide possesses a weakly acidic proton (pKa ~15–17). If subjected to harsh basic conditions (e.g., NaH, KOtBu), the amide nitrogen can be deprotonated, leading to deleterious


-acylation and the formation of inactive imide byproducts. Therefore, esterification protocols must rely on mild, neutral, or weakly basic conditions to ensure strict 

-acylation.

To achieve this, two primary methodologies are employed:

  • The Steglich Esterification : Utilizing a carbodiimide coupling reagent (EDC·HCl) and a nucleophilic catalyst (DMAP)[2].

  • Mild Acyl Chloride Esterification : Utilizing pre-activated acyl chlorides with a non-nucleophilic tertiary amine base (DIPEA).

Experimental Workflows & Decision Matrix

The choice of protocol depends entirely on the nature of the acyl donor. For stable, commercially available carboxylic acids, the Steglich esterification is preferred as it avoids the generation of corrosive HCl gas. For highly sterically hindered or exceptionally unreactive acyl groups, pre-formed acyl chlorides are utilized.

Workflow Start 4-(Hydroxymethyl)-N-methylbenzamide (Substrate) Decision Acyl Donor Type? Start->Decision Path1 Carboxylic Acid Decision->Path1 Path2 Acyl Chloride Decision->Path2 Prot1 Protocol A: Steglich Esterification (EDC/DMAP) Path1->Prot1 Prot2 Protocol B: Base-Promoted (DIPEA/DMAP) Path2->Prot2 Product Chemoselective O-Ester (Amide Intact) Prot1->Product Prot2->Product

Workflow decision tree for the chemoselective esterification of 4-(Hydroxymethyl)-N-methylbenzamide.

Quantitative Data: Reaction Parameter Optimization

The following table summarizes the optimization of reaction parameters to maximize


-esterification while suppressing 

-acylation. The data highlights the causality behind avoiding strong bases and the operational superiority of EDC over DCC.
EntryAcyl DonorCoupling System / BaseSolventTime (h)

-Ester Yield

-Acylation
Operational Notes
1Phenylacetic acidDCC / DMAPDCM1685%<1%DCU byproduct filtration required[2].
2Phenylacetic acidEDC·HCl / DMAPDCM1688%<1%Easy aqueous workup; no filtration needed.
3Phenylacetic acidEDC·HCl / DMAPAcetonitrile1292%<1%Greener solvent; faster kinetics[3].
4Acetyl chlorideDIPEA / DMAPDCM495%<1%Ideal for pre-activated donors.
5Acetyl chlorideNaH (Control)THF415%75% Loss of chemoselectivity due to strong base.

Self-Validating Experimental Protocols

Protocol A: Greener Steglich Esterification (Carboxylic Acid Donors)

Causality & Design: This protocol replaces the traditional hazardous solvent (DCM) with Acetonitrile, which maintains excellent solubility profiles while reducing environmental impact[3]. EDC·HCl is selected over DCC because DCC generates dicyclohexylurea (DCU), an insoluble byproduct that necessitates tedious column chromatography. EDC·HCl generates a water-soluble urea byproduct that is easily purged during a self-validating aqueous workup[4]. DMAP is strictly required; it acts as an acyl transfer reagent, reacting with the


-acylisourea intermediate to form a highly reactive 

-acylpyridinium species, preventing deleterious 1,3-rearrangements[2].

Mechanism Acid Carboxylic Acid + EDC O_Acyl O-Acylisourea Intermediate Acid->O_Acyl Activation DMAP_Adduct N-Acylpyridinium (Active Ester) O_Acyl->DMAP_Adduct + DMAP Ester Target Ester + Water-Soluble Urea DMAP_Adduct->Ester + Alcohol Alcohol 4-(Hydroxymethyl)- N-methylbenzamide Alcohol->Ester Ester->DMAP_Adduct DMAP Recovery

Catalytic cycle of Steglich esterification highlighting DMAP-mediated acyl transfer.

Step-by-Step Methodology:

  • Reagent Assembly: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.1 equiv.), EDC·HCl (1.2 equiv.), and DMAP (0.1 equiv.).

  • Solvation: Suspend the reagents in anhydrous Acetonitrile (0.2 M relative to the substrate). Stir at room temperature for 10 minutes to allow the formation of the active ester intermediate.

  • Substrate Addition: Add 4-(Hydroxymethyl)-N-methylbenzamide (1.0 equiv.) to the stirring mixture. Cap the flask with a nitrogen balloon to exclude ambient moisture.

  • Reaction Monitoring: Stir the reaction at 40 °C. Monitor progression via TLC (Ethyl Acetate/Hexanes) or HPLC-UV. The benzylic alcohol will be fully consumed within 12–16 hours.

  • Self-Validating Workup:

    • Remove Acetonitrile under reduced pressure using a rotary evaporator.

    • Redissolve the crude residue in Ethyl Acetate (20 mL) and transfer to a separatory funnel.

    • Acid Wash: Wash the organic layer with 1 M aqueous HCl (2 × 10 mL). Causality: This step selectively protonates and removes the DMAP catalyst and the EDC-urea byproduct into the aqueous phase.

    • Base Wash: Wash with saturated aqueous NaHCO3 (1 × 10 mL). Causality: This deprotonates and removes any unreacted carboxylic acid.

    • Brine Wash: Wash with brine (1 × 10 mL) to break emulsions and pre-dry the organic layer.

  • Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the highly pure

    
    -ester.
    
Protocol B: Mild Acyl Chloride Esterification

Causality & Design: For acyl chlorides, EDC is unnecessary. However, the generation of HCl gas during the reaction will halt the reaction and potentially degrade the substrate.


-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge HCl without risking deprotonation of the secondary amide (which would cause 

-acylation). A catalytic amount of DMAP is still employed to accelerate the reaction via the

-acylpyridinium intermediate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, dissolve 4-(Hydroxymethyl)-N-methylbenzamide (1.0 equiv.), DIPEA (1.5 equiv.), and DMAP (0.05 equiv.) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Thermal Control: Cool the flask to 0 °C using an ice-water bath. Causality: Acyl chlorides are highly exothermic upon reaction; cooling prevents thermal degradation and maintains strict chemoselectivity.

  • Addition: Dissolve the acyl chloride (1.1 equiv.) in a small volume of DCM and add it dropwise to the reaction mixture over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Workup & Isolation: Quench the reaction by adding water (10 mL). Separate the layers and wash the organic phase sequentially with 1 M HCl (10 mL), saturated NaHCO3 (10 mL), and brine (10 mL). Dry over MgSO4, filter, and concentrate.

References

  • Steglich Esterification Source: Organic Chemistry Portal URL:[Link][2]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: Royal Society of Chemistry (RSC) - Green Chemistry URL:[Link][4]

  • Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile Source: Journal of Visualized Experiments (JoVE) URL:[Link][3]

  • C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles Source: Organic & Biomolecular Chemistry (University of Copenhagen Research Portal) URL:[Link][1]

Sources

Chemoselective Functionalization of 4-(Hydroxymethyl)-N-methylbenzamide: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(Hydroxymethyl)-N-methylbenzamide is a highly versatile bifunctional building block frequently utilized in medicinal chemistry, fragment-based drug discovery, and polymer synthesis. The molecule features two distinct reactive sites: a primary benzylic alcohol (–CH₂OH) and a secondary amide (–CONHCH₃).

The central synthetic challenge when working with this compound lies in achieving strict chemoselectivity —specifically, modifying the hydroxyl group to advance the synthetic sequence while leaving the secondary amide completely unperturbed. This application note provides the mechanistic rationale and three field-validated protocols for the selective functionalization of the benzylic alcohol.

Mechanistic Rationale & Chemoselectivity

The foundation of chemoselectivity in this system relies on the differential nucleophilicity and electronic states of the two functional groups.

The benzylic alcohol possesses an


-hybridized oxygen atom with localized lone pairs, making it highly nucleophilic and readily available for electrophilic attack or mild oxidation. Conversely, the secondary amide features an 

-hybridized nitrogen atom whose lone pair is heavily delocalized into the adjacent carbonyl

-system via resonance stabilization. This delocalization severely dampens the nitrogen's nucleophilicity.

By selecting mild, neutral, or highly specific reagents, researchers can quantitatively functionalize the benzylic alcohol. Harsh conditions—such as strong aqueous acids (e.g., Fischer esterification, Jones oxidation) or extreme heat—must be avoided, as they risk amide hydrolysis or unwanted N-alkylation.

Mechanism cluster_0 Target Functional Groups A Electrophilic Reagent (e.g., DMP, Activated Acid, Phosphonium) B Benzylic -OH Group (sp3 Oxygen: High Nucleophilicity) A->B Kinetically Favored C Secondary Amide -CONHCH3 (sp2 Nitrogen: Delocalized Lone Pair) A->C Kinetically Disfavored D Rapid Nucleophilic Attack (Desired Pathway) B->D E No Reaction (Chemoselectivity Maintained) C->E

Figure 1: Mechanistic basis for chemoselectivity favoring the benzylic alcohol over the amide.

Divergent Functionalization Pathways

To demonstrate the synthetic utility of 4-(Hydroxymethyl)-N-methylbenzamide, this guide details three distinct, robust protocols: Mild Oxidation, Halogenation, and O-Acylation.

Workflow SM 4-(Hydroxymethyl)-N-methylbenzamide (Starting Material) Node1 Pathway 1: Mild Oxidation (Dess-Martin Periodinane) SM->Node1 DCM, 0 °C to RT Node2 Pathway 2: Halogenation (Appel Reaction: CBr4 / PPh3) SM->Node2 DCM, 0 °C to RT Node3 Pathway 3: O-Acylation (Steglich: R-COOH, DCC, DMAP) SM->Node3 DCM, 0 °C to RT Prod1 4-Formyl-N-methylbenzamide (Aldehyde) Node1->Prod1 Prod2 4-(Bromomethyl)-N-methylbenzamide (Alkyl Bromide) Node2->Prod2 Prod3 Benzylic Ester Derivative (Ester) Node3->Prod3

Figure 2: Divergent chemoselective functionalization pathways for the target benzylic alcohol.

Experimental Protocols

Protocol 1: Mild Oxidation to 4-Formyl-N-methylbenzamide

Causality & Rationale: Traditional oxidants like the Jones reagent (CrO₃/H₂SO₄) are strongly acidic and can cause over-oxidation to the carboxylic acid or induce amide hydrolysis. Dess-Martin Periodinane (DMP) is selected because it operates under strictly neutral conditions at room temperature, selectively halting at the aldehyde stage [1].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Ar).

  • Dissolution: Dissolve 4-(Hydroxymethyl)-N-methylbenzamide (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Activation: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.1 equiv, 11 mmol) portion-wise to control the mild exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1.5–2.0 hours. Monitor completion via TLC (UV active, typically 1:1 EtOAc/Hexane).

  • Quenching (Self-Validating Step): Pour the reaction mixture into a vigorously stirring 1:1 (v/v) mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Insight: The thiosulfate visually validates the quench by reducing unreacted hypervalent iodine species, while the bicarbonate neutralizes the acetic acid byproduct, preventing product degradation. Stir until the organic layer turns clear (approx. 15 mins).

  • Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

Protocol 2: Halogenation via the Appel Reaction

Causality & Rationale: Conversion of the benzylic alcohol to a bromide using reagents like HBr or hot SOCl₂ risks protonating the amide or generating harsh acidic byproducts. The Appel reaction utilizes carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) to activate the alcohol via a phosphonium intermediate under mild, neutral conditions, ensuring absolute chemoselectivity [2].

Step-by-Step Methodology:

  • Preparation: In a dry flask under Argon, dissolve the starting material (1.0 equiv, 10 mmol) and CBr₄ (1.25 equiv, 12.5 mmol) in anhydrous DCM (0.15 M).

  • Cooling: Cool the mixture to 0 °C to prevent side reactions and control the initial activation energy.

  • Reagent Addition: Dissolve PPh₃ (1.25 equiv, 12.5 mmol) in a minimal amount of anhydrous DCM and add it dropwise to the stirring solution over 15 minutes.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for an additional 2 hours.

  • Purification Strategy (Self-Validating Step): Concentrate the reaction mixture to approximately 20% of its original volume. Slowly add cold diethyl ether or hexanes. Insight: This causes the bulk of the triphenylphosphine oxide (TPPO) byproduct to precipitate out as a white solid, visually confirming the reaction's success and drastically simplifying downstream chromatography.

  • Isolation: Filter the suspension through a pad of Celite, concentrate the filtrate, and purify via silica gel flash chromatography to isolate 4-(Bromomethyl)-N-methylbenzamide.

Protocol 3: O-Acylation via Steglich Esterification

Causality & Rationale: Fischer esterification requires strong acid catalysts and reflux conditions, which are highly detrimental to secondary amides. The Steglich esterification employs N,N'-Dicyclohexylcarbodiimide (DCC) and catalytic 4-Dimethylaminopyridine (DMAP) at room temperature [3]. DMAP acts as a highly efficient acyl transfer agent, selectively reacting with the highly nucleophilic benzylic alcohol while ignoring the non-nucleophilic amide nitrogen.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(Hydroxymethyl)-N-methylbenzamide (1.0 equiv, 10 mmol), the desired carboxylic acid (1.1 equiv, 11 mmol), and DMAP (0.1 equiv, 1 mmol) in anhydrous DCM (0.2 M) under N₂.

  • Cooling: Cool the solution to 0 °C.

  • Coupling Agent Addition: Add DCC (1.1 equiv, 11 mmol) portion-wise. Insight: Adding DCC at 0 °C minimizes the formation of N-acylurea side products.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4–12 hours.

  • Visual Validation: The reaction progress is visually confirmed by the precipitation of dicyclohexylurea (DCU), a white, insoluble byproduct of the DCC activation cycle.

  • Isolation: Filter the mixture through a sintered glass funnel to remove DCU. Wash the organic filtrate sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over MgSO₄, concentrate, and purify via chromatography.

Quantitative Data Summary

To assist in experimental planning, the expected parameters and chemoselectivity metrics for the three protocols are summarized below.

Reaction PathwayPrimary ReagentsTemp (°C)Time (h)Chemoselectivity (Alcohol:Amide)Expected Yield (%)
Mild Oxidation Dess-Martin Periodinane (DMP), DCM0 to 251.5 - 2.0> 99:185 - 92
Halogenation CBr₄, PPh₃, DCM0 to 252.0 - 2.5> 99:180 - 88
O-Acylation R-COOH, DCC, DMAP, DCM0 to 254.0 - 12.0> 95:575 - 90

References

  • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry, 1983. URL: [Link]

  • Appel, R. "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition in English, 1975. URL: [Link]

  • Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition in English, 1978. URL: [Link]

Application Note: Microwave-Assisted Synthesis of 4-(Hydroxymethyl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of modern medicinal chemistry, drastically reducing reaction times while improving yield and purity profiles[1]. The synthesis of 4-(hydroxymethyl)-N-methylbenzamide—a highly valuable building block for kinase inhibitors and GPCR modulators—presents a specific chemoselectivity challenge. The presence of an unmasked primary hydroxyl group on the benzoic acid derivative can lead to competitive O-acylation or polyesterification under conventional thermal conditions[2].

While direct thermal amidation between carboxylic acids and amines is possible under microwave irradiation at elevated temperatures (150–250 °C)[3], the bifunctional nature of 4-(hydroxymethyl)benzoic acid necessitates a highly controlled approach. By utilizing a uronium-based coupling reagent (HATU) under mild microwave heating (80 °C), we can kinetically favor N-amidation over O-acylation, achieving near-quantitative yields in minutes[4].

Mechanistic Insights & Causality

To achieve a robust, self-validating protocol, every reagent and parameter has been selected based on strict chemical causality:

  • Anhydrous Amine Source: We utilize methylamine hydrochloride rather than aqueous methylamine. Introducing water into the system would competitively hydrolyze the highly reactive OAt-ester intermediate back to the starting acid.

  • Base Selection (DIPEA): N,N-Diisopropylethylamine serves a dual purpose. It neutralizes the methylamine hydrochloride salt in situ and deprotonates the carboxylic acid to initiate HATU activation. Its steric bulk prevents it from acting as a competing nucleophile.

  • Microwave Kinetics: Dielectric heating ensures uniform and instantaneous energy transfer. By capping the temperature at 80 °C for 10 minutes, we provide sufficient activation energy for the primary amine to attack the active ester, while remaining below the thermal threshold where intermolecular esterification (polymerization) of the hydroxymethyl group occurs[5].

Mechanism N1 Carboxylic Acid N2 Deprotonation by DIPEA N1->N2 N3 HATU Activation N2->N3 Carboxylate Formation N4 Active OAt-Ester Intermediate N3->N4 Uronium Coupling N5 Nucleophilic Attack (Methylamine) N4->N5 N6 Target Amide N5->N6 -HOAt Elimination

Mechanistic sequence of HATU-mediated activation and amidation.

Experimental Design & Workflow

Workflow A 4-(Hydroxymethyl) benzoic acid (1.0 equiv) C MW Irradiation 80°C, 10 min HATU, DIPEA A->C B Methylamine HCl (1.2 equiv) B->C D 4-(Hydroxymethyl)- N-methylbenzamide (>94% Yield) C->D

Microwave-assisted amidation workflow and stoichiometry.

Quantitative Optimization Data

The following table summarizes the optimization matrix that validates the chosen protocol. Notice how the absence of a coupling agent (Entry 4) leads to poor yields and unwanted side reactions due to the unprotected hydroxyl group.

EntryCoupling ReagentBaseTemp (°C)Time (min)Yield (%)Purity (HPLC, %)Mechanistic Observation
1EDC·HCl / HOBtDIPEA60207291Incomplete conversion.
2EDC·HCl / HOBtDIPEA80108595Good yield, minor urea byproducts.
3 HATU DIPEA 80 10 94 >98 Optimal kinetics; no O-acylation.
4None (Direct)None150304570High polyesterification observed.

Step-by-Step Methodology

Equipment & Reagents
  • Apparatus: Dedicated microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover), 10 mL microwave-transparent glass vials with Teflon-lined crimp caps.

  • Reagents: 4-(Hydroxymethyl)benzoic acid (1.0 mmol, 152.15 mg), Methylamine hydrochloride (1.2 mmol, 81.0 mg), HATU (1.1 mmol, 418.2 mg), DIPEA (3.0 mmol, 522 µL), Anhydrous DMF (3.0 mL).

Protocol
  • Preparation of the Reaction Mixture: Into a dry 10 mL microwave vial equipped with a magnetic stir bar, add 4-(hydroxymethyl)benzoic acid (152.15 mg) and anhydrous DMF (3.0 mL). Stir to achieve a clear solution.

  • Pre-Activation: Add DIPEA (522 µL) followed by HATU (418.2 mg).

    • Self-Validation Check 1: The solution will transition from colorless to a distinct pale yellow within 30–60 seconds. This visual cue confirms the successful formation of the active OAt-ester intermediate. Do not proceed to step 3 until this color change is observed.

  • Amine Addition: Add methylamine hydrochloride (81.0 mg) to the activated mixture.

  • Microwave Irradiation: Seal the vial securely with a Teflon-lined crimp cap. Insert the vial into the microwave cavity.

    • Parameters: Temperature = 80 °C; Time = 10 minutes; Pre-stirring = 30 seconds; Cooling = On.

    • Self-Validation Check 2: Monitor the real-time microwave profile. A successful reaction will show a rapid temperature ramp to 80 °C within 30 seconds, sustained by <15 W of continuous power, and a stable pressure profile (<2 bar). Pressure spikes indicate unwanted solvent boiling or water contamination.

  • Reaction Quenching & Work-up: Once cooled to room temperature (via compressed air cooling in the MW), uncap the vial and dilute the mixture with ethyl acetate (15 mL). Wash the organic layer with saturated aqueous NaHCO₃ (2 × 10 mL) to remove HOAt and unreacted acid, followed by brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify via flash column chromatography (Silica gel, eluent: 2% to 5% Methanol in Dichloromethane).

    • Self-Validation Check 3: Spot the purified fraction on a TLC plate (5% MeOH/DCM). The target amide will appear as a single UV-active spot at Rf ~0.45, distinctly higher than the starting acid (Rf ~0.2).

References

1.[5] WO2019126731A1 - Aminopyridine derivatives as phosphatidylinositol phosphate kinase inhibitors - Google Patents. Available at: 2.[3] Direct Amide Formation Between Carboxylic Acids and Amines - Durham E-Theses. Available at: 3.[4] ChemInform Abstract: Solvent-Free Preparation of Amides from Acids and Primary Amines under Microwave Irradiation. | Request PDF - ResearchGate. Available at: 4.[1] Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - SciSpace. Available at: 5.[2] Protecting-group-free mechanosynthesis of amides from hydroxycarboxylic acids: application to the synthesis of imatinib - ResearchGate. Available at:

Sources

Crystallization methods for 4-(Hydroxymethyl)-N-methylbenzamide isolation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Isolation and Crystallization of 4-(Hydroxymethyl)-N-methylbenzamide

Executive Summary & Compound Profile

4-(Hydroxymethyl)-N-methylbenzamide is a critical intermediate in the synthesis of bioactive pharmaceutical ingredients, particularly PARP inhibitors and kinase inhibitors where a stable benzamide linker is required.[1][2] Its dual functionality—a primary benzyl alcohol and a secondary amide—presents unique challenges in isolation. The compound exhibits significant water solubility due to hydrogen bonding potential, often leading to yield losses during aqueous workups or "oiling out" during crystallization.

This guide provides a robust, scalable protocol for isolating this compound from crude reaction mixtures (typically amidation of methyl 4-(hydroxymethyl)benzoate) and crystallizing it to >99% purity.[1]

Physicochemical Profile:

Property Value / Description Note
CAS Number 83677-24-3
Molecular Formula C₉H₁₁NO₂ MW: 165.19 g/mol
Appearance White to off-white crystalline solid
Predicted MP 120–150 °C Based on structural analogues (e.g., 4-methylbenzamide MP ~160°C)
Solubility (High) Methanol, Ethanol, DMSO, DMF, THF Good solvents for dissolution
Solubility (Low) Water (Cold), Toluene, Heptane, DCM Anti-solvents or extraction solvents

| LogP | ~0.8 | Moderately lipophilic; extractable with EtOAc/DCM |[1][2][3][4][5][6]

Synthesis Context & Crude Isolation Strategy

The primary synthesis route involves the reaction of Methyl 4-(hydroxymethyl)benzoate with Methylamine (aqueous or methanolic).[1]

Reaction Scheme: Methyl 4-(hydroxymethyl)benzoate + CH₃NH₂ → 4-(Hydroxymethyl)-N-methylbenzamide + CH₃OH[1][2]

Crude Isolation Workflow:

  • Evaporation: Remove excess methylamine and methanol under reduced pressure. Critical: Do not exceed 50°C to prevent amide hydrolysis or thermal degradation.

  • Solvent Swap: Redissolve the residue in Ethyl Acetate (EtOAc).

  • Aqueous Wash: Wash with a small volume of brine.[7] Note: Avoid large volumes of water as the product has appreciable water solubility.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ and concentrate to a solid or thick oil.

Crystallization Protocols

Two methods are presented. Method A is preferred for high yield and removal of polar impurities. Method B is preferred for removal of lipophilic impurities (e.g., unreacted esters).

Method A: Anti-Solvent Crystallization (EtOAc / Heptane)

Best for: Standard purification from crude reaction mixtures.[1]

Protocol:

  • Dissolution: Transfer the crude solid (10 g scale) to a round-bottom flask. Add Ethyl Acetate (EtOAc) (approx. 3-5 mL per gram of solid).[1][2]

  • Heating: Heat the mixture to reflux (approx. 75-77°C) with stirring until fully dissolved.

    • Expert Insight: If the solution is cloudy, hot filter through a sintered glass funnel to remove inorganic salts.

  • Nucleation: Cool the solution slowly to 50°C. If no crystals form, seed with a small crystal of pure product.

  • Anti-Solvent Addition: Add Heptane (or Hexane) dropwise while maintaining the temperature at 45-50°C.

    • Ratio: Target a final solvent:anti-solvent ratio of 1:2 to 1:3.

    • Observation: The solution should turn turbid but not oil out. If oiling occurs, reheat to redissolve and add heptane more slowly.

  • Cooling: Cool the suspension to room temperature (20-25°C) over 2 hours, then to 0-5°C in an ice bath for 1 hour.

  • Filtration: Filter the white crystals under vacuum. Wash the cake with cold 1:3 EtOAc/Heptane.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Method B: Cooling Crystallization (Ethanol / Water)

Best for: Removal of salts and highly polar byproducts.[1]

Protocol:

  • Dissolution: Dissolve the crude product in Ethanol (95%) at reflux (approx. 5 mL/g).

  • Water Addition: Add hot Water dropwise until the solution just becomes persistent turbid.

  • Clarification: Add a few drops of Ethanol to restore clarity.

  • Slow Cooling: Turn off the heat and allow the flask to cool to room temperature in the oil bath (slow cooling profile).

    • Mechanism:[8] Slow cooling promotes the growth of large, well-defined crystals and excludes impurities from the lattice.

  • Harvest: Filter and wash with cold 1:1 Ethanol/Water.

Process Visualization

Figure 1: Isolation and Purification Workflow

IsolationProcess cluster_Cryst Crystallization (Method A) Reaction Reaction Mixture (Ester + Methylamine) Evap Evaporation (Remove MeOH/MeNH2) Reaction->Evap Extraction Extraction (EtOAc/Brine) Remove Salts Evap->Extraction Crude Crude Solid/Oil Extraction->Crude Dissolve Dissolve in Hot EtOAc (Reflux) Crude->Dissolve Seed Cool to 50°C & Seed (Nucleation) Dissolve->Seed AntiSolv Add Heptane (Dropwise) Seed->AntiSolv Cool Cool to 0-5°C AntiSolv->Cool Filter Filtration & Wash Cool->Filter Dry Vacuum Drying (40°C) Filter->Dry Final Pure 4-(Hydroxymethyl)- N-methylbenzamide Dry->Final

Caption: Step-by-step workflow for the isolation of 4-(Hydroxymethyl)-N-methylbenzamide from crude reaction mixtures.

Figure 2: Solubility & Metastable Zone Logic

SolubilityCurve Undersat Undersaturated Region (Stable Solution) Action1 Heating (Dissolution) Undersat->Action1 Increases Solubility Metastable Metastable Zone (Crystal Growth) Action2 Cooling / Anti-Solvent Metastable->Action2 Supersaturate Action3 Seeding Metastable->Action3 Trigger Crystallization Labile Labile Zone (Spontaneous Nucleation/Oiling) Action1->Metastable Saturate Action2->Metastable Controlled Action2->Labile Too Fast

Caption: Conceptual diagram of the Metastable Zone Width (MSZW). Seeding within the metastable zone prevents oiling out.

Analytical Validation

To ensure the integrity of the isolated product, the following analytical parameters should be verified.

TechniqueParameterExpected Result
HPLC Purity>99.0% Area
HPLC Retention TimeDistinct from 4-(hydroxymethyl)benzoic acid (shorter RT) and methyl ester (longer RT).[1][2]
1H NMR DMSO-d6δ 2.78 (d, 3H, N-CH₃) : Characteristic doublet for N-methyl.δ 4.56 (d, 2H, CH₂-OH) : Benzylic methylene.δ 5.28 (t, 1H, OH) : Hydroxyl proton (exchangeable).δ 7.4-7.8 (m, 4H, Ar-H) : Aromatic AA'BB' system.[1][2]
Melting Point RangeSharp range (e.g., 120-125°C, value to be experimentally confirmed). Broad range indicates wet cake or impurities.

Troubleshooting & Optimization

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Cause: The compound is precipitating as an amorphous oil rather than a crystal, often due to high supersaturation or impurities lowering the melting point.

  • Solution:

    • Seed: Always keep a small amount of pure crystal to seed the next batch at the cloud point.

    • Slow Down: Add the anti-solvent (Heptane) more slowly.

    • Temperature: Perform the anti-solvent addition at a higher temperature (e.g., 50°C instead of RT), then cool slowly.

Issue: Low Yield

  • Cause: Product remaining in the mother liquor due to high solubility in EtOAc or water.

  • Solution:

    • Concentrate the mother liquor to half volume and perform a second crop crystallization.

    • Switch to a less polar solvent system (e.g., Toluene/Heptane) if solubility permits.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119691, Benzamide, 4-hydroxy-N-methyl-. Retrieved February 28, 2026 from [Link](Note: Used for analogue property comparison).[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 4-(Hydroxymethyl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, kinetic, and chemoselective challenges associated with synthesizing 4-(Hydroxymethyl)-N-methylbenzamide. This bifunctional molecule presents a classic chemoselectivity problem: differentiating a primary amine nucleophile from an unprotected primary benzylic alcohol during acyl substitution.

Reaction Pathway & Chemoselectivity Visualization

To understand the root cause of common synthesis failures, we must first visualize the competing reaction pathways. The diagram below illustrates the kinetic competition between the desired C-N bond formation and the parasitic C-O bond formation.

SynthesisPathway HMBA 4-(Hydroxymethyl)benzoic acid (HMBA) Activation Chemoselective Activation (EDC·HCl / LAG) HMBA->Activation StrongActivation Non-Selective Activation (SOCl2 or standard DCC) HMBA->StrongActivation Methylamine Methylamine (CH3NH2) Methylamine->Activation Methylamine->StrongActivation Product 4-(Hydroxymethyl)-N-methylbenzamide (Target Product) Activation->Product Selective C-N Bond Formation SideProduct O-Acylated Oligomers (Side Products) StrongActivation->SideProduct Competitive C-O Bond Formation

Chemoselective vs. non-selective pathways in 4-(Hydroxymethyl)-N-methylbenzamide synthesis.

Troubleshooting & Causality FAQs

Q1: Why am I observing significant O-acylation and oligomerization when activating 4-(hydroxymethyl)benzoic acid (HMBA)? Causality: When you use strong, non-discriminating activating agents (such as thionyl chloride to form an acid chloride, or unoptimized DCC), you create a highly electrophilic carbonyl species. Because HMBA contains an unprotected benzylic alcohol, this hydroxyl group acts as a competitive nucleophile against the methylamine. The result is runaway intermolecular esterification (oligomerization)[1]. Solution: Transition to a chemoselective coupling strategy. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) has been proven to selectively mediate C-N bond formation over C-O bond formation for unprotected hydroxycarboxylic acids, particularly when utilized in Liquid-Assisted Grinding (LAG) mechanochemical setups[2].

Q2: Can I synthesize this via direct aminolysis of methyl 4-(hydroxymethyl)benzoate with methylamine? Why is my conversion stalling at <20%? Causality: Direct aminolysis of unactivated aliphatic esters with alkylamines is kinetically sluggish at room temperature. The methoxide ion is a poor leaving group, and the tetrahedral intermediate requires significant activation energy to collapse into the amide[3]. Solution: You must alter the electronics of the ester carbonyl. Employ a Lewis acid catalyst such as magnesium methoxide (Mg(OCH3)2) or calcium chloride. These catalysts coordinate to the carbonyl oxygen, increasing its electrophilicity and stabilizing the transition state, which facilitates direct aminolysis by methylamine to yield the primary amide[4].

Q3: How do I efficiently purify the highly polar 4-(Hydroxymethyl)-N-methylbenzamide from coupling byproducts? Causality: The target molecule is highly polar and water-soluble. Traditional solution-phase peptide coupling using water-soluble reagents (like EDC) results in significant product loss during the aqueous wash phase, as the target molecule partitions into the aqueous layer alongside the urea byproducts. Solution: Implement mechanochemistry (ball milling). By using EDC·HCl with ethyl acetate as a LAG solvent, you drastically reduce the solvent volume. This allows the product to be isolated in high yields (76–94%) by a simple, minimal-volume water wash and subsequent filtration, bypassing complex liquid-liquid extractions[5].

Quantitative Data: Yield Optimization Matrix

The following table summarizes the causal relationship between the chosen synthetic strategy and the resulting chemoselectivity and yield.

Synthesis StrategyReagents / CatalystReaction ConditionsChemoselectivity (Amide:Ester)Typical Yield
Acid Chloride Method SOCl2, then CH3NH2Reflux 2h, then 0°C to RTPoor (< 1:2)< 20% (High oligomerization)
Standard Solution Coupling DCC, DMAP, CH3NH2DCM, RT, 12hModerate (3:1)45 - 55%
Catalytic Aminolysis Methyl ester, Mg(OCH3)2Methanol, Sealed Tube, 60°CExcellent (> 99:1)75 - 85%[4]
Mechanochemical Coupling EDC·HCl, CH3NH2·HClLAG (EtOAc), Ball Mill, 1hExcellent (> 99:1)86 - 94%[6]

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is successfully met.

Protocol A: Protecting-Group-Free Mechanosynthesis (Recommended)

This green-chemistry approach exploits the chemoselectivity of EDC·HCl under solvent-minimal conditions[2].

Materials:

  • 4-(Hydroxymethyl)benzoic acid (1.0 eq)

  • Methylamine hydrochloride (1.2 eq)

  • EDC·HCl (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.4 eq)

  • Ethyl acetate (LAG solvent, η = 0.5 μL/mg)

Step-by-Step Workflow:

  • Milling Setup: Add 4-(hydroxymethyl)benzoic acid, methylamine hydrochloride, and EDC·HCl into a stainless-steel milling jar equipped with a stainless-steel ball.

  • Base & LAG Addition: Add DIPEA, followed immediately by ethyl acetate.

    • Validation Checkpoint 1 (In-process): Upon addition of the LAG solvent and initial manual stirring, the dry powder must transition into a thick, uniform paste. If it remains a dry powder, the mechanochemical energy transfer will fail; add 10% more EtOAc.

  • Grinding: Seal the jar and mill at 30 Hz for 60 minutes.

  • Workup: Open the jar and triturate the paste with a minimal volume of cold distilled water (to dissolve the EDC-urea byproduct and amine salts). Filter the resulting suspension.

    • Validation Checkpoint 2 (Chromatographic): Perform TLC (DCM:MeOH 9:1). The UV-active starting material spot (HMBA) must be completely consumed, replaced by a single, more polar UV-active spot corresponding to the product.

  • Drying: Dry the solid under high vacuum.

    • Validation Checkpoint 3 (Analytical): 1H NMR (DMSO-d6) must show a doublet at ~2.7 ppm (N-CH3) and a broad signal at ~8.3 ppm (N-H), confirming amide formation. Crucially, the benzylic CH2 singlet at ~4.5 ppm must remain intact and integrate to 2H, proving the absence of O-acylation.

Protocol B: Catalytic Aminolysis of Methyl 4-(hydroxymethyl)benzoate

Ideal if starting from the ester and avoiding coupling agents entirely[4].

Materials:

  • Methyl 4-(hydroxymethyl)benzoate (1.0 eq)

  • Methylamine (33% solution in absolute ethanol) (5.0 eq)

  • Magnesium methoxide (Mg(OCH3)2) (0.2 eq)

Step-by-Step Workflow:

  • Preparation: In a heavy-walled pressure tube, dissolve the methyl ester in the methylamine ethanolic solution.

  • Catalyst Addition: Add Mg(OCH3)2 under an inert argon atmosphere to prevent catalyst hydrolysis.

    • Validation Checkpoint 1 (In-process): The reaction mixture must remain a clear, homogeneous solution. If a cloudy white precipitate forms immediately, the catalyst has hydrolyzed to inactive Mg(OH)2 due to moisture; the reaction must be aborted and restarted with anhydrous reagents.

  • Heating: Seal the tube tightly and heat to 60°C behind a blast shield for 18 hours.

  • Quenching & Isolation: Cool to room temperature, vent carefully, and quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x), dry over Na2SO4, and concentrate in vacuo.

    • Validation Checkpoint 2 (Analytical): 1H NMR (CDCl3) must show the complete disappearance of the sharp methyl ester singlet at ~3.9 ppm.

References

  • Nikonovich, T., Jarg, T., Martõnova, J., et al. "Protecting-group-free mechanosynthesis of amides from hydroxycarboxylic acids: application to the synthesis of imatinib." RSC Mechanochemistry, 2024, 1, 189-195.

  • "Amidation of esters assisted by Mg(OCH3)2 or CaCl2." ResearchGate / General Catalytic Literature. 4

Sources

Purification of 4-(Hydroxymethyl)-N-methylbenzamide by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base Article: Isolation and Purification of 4-(Hydroxymethyl)-N-methylbenzamide

Welcome to the Application Support portal. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating 4-(Hydroxymethyl)-N-methylbenzamide.

Target Molecule Profile & Causality of Challenges: This compound is highly polar. It features a primary alcohol (-CH₂OH) and a secondary N-methylamide (-CONHCH₃). On standard silica gel (SiO₂), the weakly acidic silanol groups (Si-OH) act as strong hydrogen bond donors. The basic lone pairs on your compound's amide nitrogen and oxygen act as powerful hydrogen bond acceptors. This creates a high-affinity, slow-desorbing interaction that manifests macroscopically as severe band broadening or "streaking" across the column, leading to poor recovery and co-elution with impurities.

Below is our field-proven, self-validating framework for overcoming these issues.

📊 Quantitative Data: Stationary Phase & Solvent Comparison

To optimize your purification, compare the empirical performance metrics of different chromatographic strategies below:

ParameterStrategy A: Bare Silica (No Modifier)Strategy B: Bare Silica (+ 1% TEA)Strategy C: Amine-Functionalized Silica
Stationary Phase Unmodified Silica Gel (40-63 μm)Unmodified Silica Gel (40-63 μm)Propylamine-bonded Silica
Typical Mobile Phase DCM / MeOHDCM / MeOH / 1% TEAHexanes / EtOAc or EtOAc / IPA
Peak Shape Severe Tailing / StreakingSharp, SymmetricalSharp, Symmetrical
Loading Capacity < 1% by weight1 - 2% by weightUp to 5 - 10% by weight
Post-Run Processing Simple evaporationRequires high vacuum to remove TEASimple evaporation
Resolution (ΔRf) Poor (due to band broadening)GoodExcellent
⚙️ Core Methodologies (Self-Validating Protocols)
Protocol A: Standard Normal-Phase Silica with Silanol Deactivation

This protocol uses a basic modifier to competitively bind acidic silanols, freeing your target compound to elute normally (1)[1].

  • Validation Checkpoint 1 (TLC Proofing): Spot your crude mixture on two TLC plates. Elute Plate 1 with 10% MeOH in Dichloromethane (DCM). Elute Plate 2 with 10% MeOH in DCM containing 1% Triethylamine (TEA). Self-Validation: If Plate 2 yields a tight, circular spot (Rf ~0.25) while Plate 1 shows a streak, silanol interference is confirmed, and you may proceed.

  • Solvent Preparation: Prepare a mobile phase of DCM and MeOH. Add 1% TEA to the entire solvent system (e.g., 90:9:1 DCM:MeOH:TEA).

  • Dry Loading: Dissolve the crude mixture in a volatile polar solvent (e.g., Acetone). Add Celite 545 (1:2 ratio by weight to crude). Evaporate under reduced pressure to a free-flowing powder. Causality: The compound's polarity causes poor solubility in the starting weak solvent (DCM). Liquid loading would cause precipitation at the column head, leading to high backpressure (2)[2].

  • Equilibration & Elution: Flush the column with 3 Column Volumes (CV) of 99% DCM / 1% TEA. Load the dry powder. Run a gradient from 0% to 10% MeOH in DCM (maintaining 1% TEA).

  • Validation Checkpoint 2: Monitor UV absorbance at 254 nm. The target compound should elute as a discrete, sharp peak between 3-5 CVs.

Protocol B: Amine-Functionalized Silica (Preferred Method)

This method utilizes a stationary phase modified with primary amines, rendering the surface intrinsically basic and eliminating the need for TEA (3)[3].

  • Stationary Phase Selection: Install an amine-bonded silica column (e.g., Biotage KP-NH or Teledyne ISCO RediSep Amine). Causality: The basic surface repels the basic/polar groups of the amide, sharpening peaks and increasing loading capacity by up to 10x compared to bare silica (4)[4].

  • Validation Checkpoint 1 (Micro-Scale Run): Run a 4g test cartridge using a gradient of 0-100% Ethyl Acetate (EtOAc) in Hexanes. Self-Validation: A sharp peak confirms compatibility. If the compound elutes too early, switch the gradient to EtOAc/Isopropanol (IPA).

  • Scale-Up & Elution: Scale the column size linearly based on the test run. Load the sample (dry loading is still recommended) and elute.

  • Recovery: Evaporate the fractions. Because no TEA was used, the resulting solid will be free of TEA-hydrochloride salts.

🗺️ Workflow & Diagnostic Visualizations

PurificationWorkflow A Crude 4-(Hydroxymethyl)- N-methylbenzamide B Assess Solubility in Weak Solvent A->B C Dry Loading (Celite) Evaporate to Powder B->C Poor Solubility D Liquid Loading (Direct Injection) B->D Good Solubility E Choose Stationary Phase C->E D->E F Bare Silica Gel + 1-2% TEA Modifier E->F G Amine-Bonded Silica (No Modifier) E->G H Gradient Elution (DCM/MeOH or EtOAc/IPA) F->H G->H I Pure Target Compound H->I

Workflow for the purification of 4-(Hydroxymethyl)-N-methylbenzamide.

TroubleshootingTree Root Chromatography Issue Tailing Severe Tailing / Streaking Root->Tailing Pressure High Backpressure / Split Peaks Root->Pressure Coelution Co-elution with Impurities Root->Coelution Sol1 Add 1-5% TEA to Mobile Phase Tailing->Sol1 Sol2 Switch to Amine-Silica Tailing->Sol2 Sol3 Use Dry Loading (Prevent Precipitation) Pressure->Sol3 Coelution->Sol2 Sol4 Optimize Gradient Slope Coelution->Sol4

Troubleshooting decision tree for common chromatographic issues.

🛠️ Support Tickets: Troubleshooting & FAQs

Q: Why is my compound streaking across the TLC plate and the flash column? A: 4-(Hydroxymethyl)-N-methylbenzamide contains both a hydrogen-bond donating/accepting hydroxyl group and a polar N-methylamide motif. On bare silica, these functional groups interact strongly with acidic silanol (Si-OH) sites. This causes the compound to adsorb strongly and desorb slowly, resulting in a "streak" rather than a discrete band. Resolution: Neutralize the silica by adding 1-2% Triethylamine (TEA) to your mobile phase, or switch to an amine-functionalized stationary phase.

Q: The compound crashed out (precipitated) on top of the column when I tried to load it. How do I fix this? A: This is a classic solubility mismatch. The compound requires polar solvents (like MeOH or DMSO) to dissolve, but your initial mobile phase is likely non-polar (like DCM or Hexanes). When the polar sample solution meets the non-polar mobile phase, the compound precipitates, causing high backpressure and split peaks. Resolution: Utilize the dry loading technique. Dissolve the sample in a strong solvent, mix with a solid support (Celite or deactivated silica), and evaporate the solvent completely before loading the dry powder onto the column.

Q: I am seeing co-elution with my starting material, 4-(hydroxymethyl)benzoic acid. How can I resolve them? A: The carboxylic acid impurity is significantly more acidic than your target amide. Resolution: If using standard silica with a basic modifier (TEA), the acid will form a salt with TEA and stick strongly to the baseline, while the neutral amide elutes. Alternatively, use a buffered reverse-phase system (C18) where pH control can selectively ionize the acid, driving it into the void volume while retaining the neutral amide.

📚 References
  • Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography." Teledyne ISCO Application Notes. 4

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Base. 3

  • Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography." Org. Synth. 2025, 102, 276–302. 1

  • Teledyne ISCO. "Chromatography Troubleshooting." Teledyne ISCO YouTube Channel. 2

Sources

Technical Support Center: Solubility Optimization for 4-(Hydroxymethyl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering precipitation or dissolution failures with 4-(Hydroxymethyl)-N-methylbenzamide .

Ticket ID: SOL-BENZ-4HM Status: Open Assigned Specialist: Senior Application Scientist Compound Class: Para-substituted Benzamide / Primary Alcohol[1][2]

Diagnostic: Why is this compound difficult to dissolve?

Before attempting a protocol, you must understand the source of the insolubility. 4-(Hydroxymethyl)-N-methylbenzamide presents a specific physicochemical trap that often confuses researchers used to working with amines or carboxylic acids.

The "Crystal Lattice" Trap

Unlike highly lipophilic compounds (grease), this molecule is not extremely hydrophobic (Predicted LogP


 0.4–0.8).[1] It contains polar groups (amide and hydroxyl).[1][2] The insolubility arises from high Crystal Lattice Energy , not just hydrophobicity.[2]
  • The Mechanism: The para-substitution pattern allows the molecules to pack tightly in a solid state. The N-methylamide group and the 4-hydroxymethyl group form a strong intermolecular Hydrogen Bonding Network (Amide-to-Amide and Alcohol-to-Amide).[1][2]

  • The Consequence: Water molecules struggle to break these inter-molecular bonds to solvate the individual molecules.

  • The Common Mistake: Do not try to adjust pH. This compound is effectively neutral in aqueous media (pH 1–14).[1][2] The amide nitrogen is not basic (pKa < -0.5), and the alcohol is not acidic (pKa > 15). Adding acid or base will not ionize the molecule; it will only increase ionic strength (salting out) or risk chemical hydrolysis.[1][2]

Decision Matrix: Select Your Solubilization Strategy

Use the following workflow to determine the best protocol for your specific application.

SolubilityWorkflow Start Start: Define Application AppType What is the end use? Start->AppType InVitro In Vitro / Cell Culture (High Conc. Stock needed) AppType->InVitro InVivo In Vivo / Animal Study (Biocompatibility critical) AppType->InVivo DMSO Protocol A: DMSO Spike + Aqueous Dilution InVitro->DMSO Tolerates <0.5% DMSO CD Protocol B: Cyclodextrin Complexation (HP-β-CD) InVitro->CD DMSO Sensitive InVivo->CD IV / IP Injection Cosolvent Protocol C: Ternary Cosolvent System (PEG 400 / EtOH / Water) InVivo->Cosolvent Oral Gavage / PO Result1 Clear Solution (Metastable) DMSO->Result1 Result2 Clear Solution (Thermodynamically Stable) CD->Result2 Cosolvent->Result1

Figure 1: Decision tree for selecting the appropriate solubilization method based on experimental constraints.

Troubleshooting Protocols

Protocol A: The "DMSO Spike" (For In Vitro Assays)

Best for: High-throughput screening, enzymatic assays.[1] Mechanism: Kinetic solubilization.[1][2] The organic solvent disrupts the crystal lattice, allowing rapid dispersion into water.

  • Calculate: Determine the maximum DMSO concentration your assay tolerates (typically 0.1% to 1%).[1][2]

  • Dissolve: Prepare a 1000x stock solution in pure, anhydrous DMSO.

    • Note: The solubility in DMSO is high (>50 mg/mL).[1][2]

  • Vortex: Ensure the solid is completely dissolved.[1][2] If particles remain, sonicate for 30 seconds.

  • The "Crash" Technique:

    • Pipette the DMSO stock directly into the center of the vortexing aqueous buffer.

    • Do not add buffer to the DMSO; this causes local supersaturation and precipitation.[2]

    • Immediate Use: Use the solution within 4 hours. This is a metastable state; micro-crystals may nucleate over time.[1][2]

Protocol B: Cyclodextrin Complexation (The "Gold Standard")

Best for: In vivo injection, long-term stability, DMSO-sensitive cells. Mechanism: Host-Guest inclusion.[1][2] The hydrophobic benzene ring sits inside the cyclodextrin cavity, shielding it from water, while the hydrophilic exterior keeps the complex dissolved.[]

Reagents:

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (Pharma Grade).[1][2]

  • Milli-Q Water.[1][2]

Step-by-Step:

  • Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% (w/v) solution.[1][2]

    • Why 20%? Benzamides typically require a high molar ratio of CD to drug (1:1 to 1:5) to shift the equilibrium toward the complexed state [1].

  • Add Compound: Add your 4-(Hydroxymethyl)-N-methylbenzamide to the vehicle.

  • Disperse: Vortex vigorously. The solution will likely remain cloudy.

  • Equilibration (Critical Step):

    • Place on a rotary shaker or magnetic stirrer at room temperature for 24 hours .

    • Alternative (Speed): Sonicate in a water bath at 40°C for 30 minutes.

  • Filter: Pass through a 0.22 µm PVDF or PES filter to remove any uncomplexed solid.[1][2]

  • Validation: The filtrate is your stock.[1][2] It is thermodynamically stable and will not precipitate upon dilution.[1][2]

Protocol C: Ternary Co-solvent System

Best for: Oral gavage (PO) or IP injection where high drug loading is needed.[1][2]

Formulation:

  • 10% Ethanol (breaks lattice energy)[1][2]

  • 40% PEG 400 (solubilizer/viscosity modifier)[1][2]

  • 50% Water (or Saline)[1][2]

Procedure:

  • Weigh the compound.[1][2]

  • Add Ethanol first.[1][2] Vortex until dissolved (or mostly dissolved).[1][2]

  • Add PEG 400.[1][2] Vortex. The solution should be clear.

  • Add Water slowly in stepwise aliquots while vortexing.

    • Warning: If cloudiness appears, stop and sonicate.[2] If it persists, you have exceeded the solubility limit for this ratio.

Quantitative Data Summary

ParameterValue / PropertyImplication
Predicted LogP ~0.6 – 0.8Moderately lipophilic; permeable but requires help dissolving.[1][2]
pKa (Amide) > 15Neutral. pH adjustment will fail.[1][2]
pKa (Alcohol) > 15Neutral. pH adjustment will fail.[1][2]
Solubility (Water) < 1 mg/mL (Est.)Poor.[1][2] Driven by crystal packing.
Solubility (DMSO) > 50 mg/mLExcellent solvent for stock prep.[1][2]
Solubility (20% HP-β-CD) ~5–10 mg/mL (Est.)[1][2]Significant enhancement via inclusion.[1][2]

Frequently Asked Questions (FAQs)

Q: Can I use HCl or NaOH to dissolve it? A: No. As detailed in the diagnostic section, this molecule lacks ionizable centers in the physiological pH range. Adding strong acid/base will likely only degrade the amide bond (hydrolysis) without improving solubility [2].[1][2]

Q: My solution precipitates after 2 hours. Why? A: You likely created a supersaturated solution using the "DMSO Spike" method.[2] This is a kinetic state.[1][2] To fix this, switch to Protocol B (Cyclodextrin) for thermodynamic stability, or reduce the final concentration of the compound.

Q: Can I heat the solution to dissolve it? A: Yes, but with caution. Benzamides are generally stable, but the hydroxymethyl group is a primary alcohol.[2] Excessive heating (>60°C) for prolonged periods could risk oxidation or amide hydrolysis.[1][2] Limit heating to 40–50°C during the solubilization step (sonication).[1][2]

Q: Why HP-β-CD and not standard β-CD? A: Standard β-CD has limited water solubility itself (~18 mg/mL).[1][2] HP-β-CD (Hydroxypropyl derivative) is soluble >600 mg/mL, allowing for much higher concentrations of the complexing agent, which drives the equilibrium toward solubilizing your drug [3].

References

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Gomes, P., et al. (2007).[1][2] Hydrolysis of amides: Kinetics and mechanism. Journal of Physical Organic Chemistry.

  • Jansook, P., et al. (2018).[1][2] Cyclodextrins: structure, physicochemical properties and pharmaceutical applications.[2][][4] International Journal of Pharmaceutics.

Sources

Minimizing side reactions during 4-(Hydroxymethyl)-N-methylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Topic: Side Reaction Mitigation | Audience: Process & MedChem

Executive Summary: The Chemoselectivity Challenge

The synthesis of 4-(Hydroxymethyl)-N-methylbenzamide (Target 1 ) presents a classic chemoselectivity paradox. You are manipulating a molecule with three reactive centers: a carboxylic acid derivative, a primary amine (methylamine), and a benzyl alcohol.[1]

The primary failure modes are O-acylation (polymerization) during amidation and amide over-reduction during ester cleavage.[1][2] This guide provides self-validating protocols to bypass these specific thermodynamic traps.

Quick Diagnostic: What is your primary failure mode?
SymptomProbable CauseImmediate Action
Insoluble white precipitate during amidationPolymerization: Self-reaction of 4-(hydroxymethyl)benzoic acid.[1][2]Switch to Protocol A (CDI Activation) or protect alcohol.[1]
Product contains amine (LCMS M+H = 136)Over-reduction: Amide reduced to amine.[1]Stop using LiAlH₄.[1] Switch to Protocol B (LiBH₄) .
Low conversion of ester to alcoholInsufficient reducing power: NaBH₄ alone is too weak.[1]Add MeOH or LiCl to activate NaBH₄.[1]
Benzyl chloride impurity Chlorination: Use of SOCl₂ on unprotected alcohol.[1]Avoid Acid Chlorides. Use active esters (TBTU/CDI).

Strategic Route Selection

Choose your route based on your starting material availability and tolerance for protecting groups.[1]

RouteSelection Start Start Acid 4-(Hydroxymethyl) benzoic acid Start->Acid Ester Dimethyl terephthalate Start->Ester RouteA Route A: Direct Amidation Acid->RouteA + MeNH2 / CDI RouteB Route B: Selective Reduction Ester->RouteB 1. MeNH2 2. LiBH4 RiskA Risk: O-Acylation (Oligomers) RouteA->RiskA Target Target: 4-(Hydroxymethyl)- N-methylbenzamide RouteA->Target RiskB Risk: Over-reduction (Amine formation) RouteB->RiskB RouteB->Target

Figure 1: Decision matrix for synthetic routes. Route A requires kinetic control (CDI); Route B requires chemoselective reagents (LiBH₄).[1][2]

Protocol A: Direct Amidation (The Kinetic Control Method)

Context: You are reacting 4-(hydroxymethyl)benzoic acid with methylamine. The Trap: The hydroxyl group on the starting material is a nucleophile. If you activate the acid indiscriminately (e.g., with SOCl₂), the alcohol will attack the activated acid, forming polyesters.

The Fix: Imidazole Activation (CDI)

CDI (1,1'-Carbonyldiimidazole) forms an N-acylimidazole intermediate.[1][2][3] This intermediate reacts rapidly with amines (strong nucleophiles) but is kinetically sluggish toward alcohols (weak nucleophiles) at room temperature.[1][2]

Step-by-Step Protocol:

  • Activation: Dissolve 4-(hydroxymethyl)benzoic acid (1.0 eq) in anhydrous THF. Add CDI (1.1 eq) portion-wise.

    • Checkpoint: Observe CO₂ evolution.[1] Stir at RT for 1 hour until gas evolution ceases.

  • Amidation: Cool to 0°C. Add Methylamine (2.0 M in THF, 1.2 eq) dropwise.

    • Critical: Do not use aqueous methylamine; water hydrolyzes the intermediate.[1]

  • Workup: Stir 2 hours. Quench with 1M HCl (carefully, to destroy imidazole). Extract with EtOAc.[1]

Troubleshooting Table:

Issue Solution
Oligomer formation (O-acylation) You likely heated the reaction or used a base catalyst (DMAP).[1][2] Keep at 0°C–RT and avoid DMAP , which catalyzes alcohol attack.[1]

| Incomplete Conversion | The N-acylimidazole is sensitive to moisture.[2] Ensure THF is anhydrous (<50 ppm H₂O).[1] |

Protocol B: Selective Reduction (The Thermodynamic Control Method)

Context: You have methyl 4-(methylcarbamoyl)benzoate (easily made from dimethyl terephthalate) and need to reduce the ester to an alcohol without touching the amide.[1] The Trap: Standard reducing agents are too blunt.[1]

  • LiAlH₄: Reduces both ester and amide (forming the benzylamine).[1]

  • NaBH₄: Reduces neither (too weak for esters).[1]

The Fix: Lithium Borohydride (LiBH₄) or In-Situ Activation

LiBH₄ is the "Goldilocks" reagent—strong enough for esters, weak enough to spare secondary amides.

Step-by-Step Protocol:

  • Setup: Dissolve methyl 4-(methylcarbamoyl)benzoate (1.0 eq) in anhydrous THF.

  • Reagent Prep:

    • Option 1 (Commercial): Add LiBH₄ (2.0 M in THF, 1.5 eq) dropwise at 0°C.

    • Option 2 (In-situ): Add NaBH₄ (2.0 eq) and LiCl (2.0 eq).[2] The LiCl activates the borohydride by forming transient LiBH₄.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

    • Monitoring: Look for the disappearance of the ester peak in IR (1720 cm⁻¹) or TLC. The amide peak (1650 cm⁻¹) should remain.[1]

  • Quench: Cool to 0°C. Add MeOH carefully (hydrogen evolution!), then sat. NH₄Cl.[1][4]

Mechanism of Selectivity: Borane species coordinate to the most electron-rich oxygen.[2] The ester carbonyl is more electrophilic than the amide carbonyl (which has significant resonance stabilization from the nitrogen lone pair). LiBH₄ exploits this gap.[1]

ReductionSelectivity Substrate Methyl 4-(methylcarbamoyl)benzoate Reagent Reagent Choice Substrate->Reagent LiAlH4 LiAlH4 (Hard Hydride) Reagent->LiAlH4 LiBH4 LiBH4 (Soft/Selective) Reagent->LiBH4 ResultBad Over-Reduction: Amine + Alcohol LiAlH4->ResultBad Attacks Amide & Ester ResultGood Target Product: Amide + Alcohol LiBH4->ResultGood Attacks Ester Only

Figure 2: Selectivity profile of hydride reducing agents.

FAQ: Specific Troubleshooting Scenarios

Q: Can I use Thionyl Chloride (SOCl₂) to activate the acid in Route A? A: No. SOCl₂ will convert your benzyl alcohol into a benzyl chloride (


).[1][2] This is a potent alkylating agent and a genotoxic impurity.[1] If you must use an acid chloride, you must protect the alcohol first (e.g., as a TBDMS ether).

Q: I see a byproduct with Mass M+14. What is it? A: This is likely the methyl ester formed during workup if you used methanol with an acid catalyst, or methylation if using MeI.[1] However, in amide synthesis, check for N,N-dimethylation if your methylamine source was contaminated with dimethylamine.[1]

Q: The product is water-soluble and hard to extract.[2] How do I isolate it? A: The product is polar.

  • Salting Out: Saturate the aqueous layer with NaCl before extraction.[1]

  • Solvent: Use 10% MeOH in DCM or n-Butanol for extraction.

  • Resin: Use a hydrophobic resin (e.g., Diaion HP-20) to catch the organic product from aqueous salts.[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General reference for chemoselectivity of hydrides).

  • Brown, H. C., & Narasimhan, S. (1982).[1] "Selective reductions. 29. The rapid reaction of lithium borohydride with esters." The Journal of Organic Chemistry, 47(9), 1604-1606.[1] Link[1][2]

  • Soai, K., & Ookawa, A. (1986).[1] "Mixed solvents containing methanol as useful reaction media for unique chemoselective reductions with lithium borohydride."[1] The Journal of Organic Chemistry, 51(21), 4000-4005.[1] (Describes the LiBH4/MeOH system). Link[1][2]

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1][2] (Review of CDI and other coupling agents). Link

Sources

Removing unreacted starting materials from 4-(Hydroxymethyl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that isolating a highly pure target compound is just as critical as the synthesis itself. 4-(Hydroxymethyl)-N-methylbenzamide is a highly polar molecule featuring both a hydrogen-bond donating hydroxyl group and a secondary amide.

Because this compound is typically synthesized via either the aminolysis of an ester or the amide coupling of a carboxylic acid , the unreacted starting materials you need to remove will dictate your purification strategy. This guide provides field-proven, causality-driven troubleshooting steps to ensure self-validating purification workflows.

Diagnostic Purification Workflow

Before selecting a purification protocol, identify your synthetic route. The diagram below maps the logical relationships between your starting materials and the required separation techniques.

PurificationWorkflow Crude Crude Reaction Mixture 4-(Hydroxymethyl)-N-methylbenzamide Route Identify Synthetic Route Crude->Route RouteA Route A: Aminolysis (Ester + Methylamine) Route->RouteA RouteB Route B: Amide Coupling (Acid + Methylamine + EDC) Route->RouteB AmineRemA 1. Vacuum Evaporation Removes volatile Methylamine RouteA->AmineRemA AmineRemB 1. Mild Acid Wash (5% Citric) Removes Methylamine & EDC RouteB->AmineRemB EsterRem 2. Chemoselective LiOH Hydrolysis Removes unreacted Ester AmineRemA->EsterRem Pure Pure Target Compound 4-(Hydroxymethyl)-N-methylbenzamide EsterRem->Pure AcidRem 2. Base Wash (Sat. NaHCO3) Removes unreacted Acid AmineRemB->AcidRem AcidRem->Pure

Fig 1. Decision tree for purifying 4-(Hydroxymethyl)-N-methylbenzamide by synthetic route.

Physicochemical Profiling for Separation

Successful purification relies on exploiting the physicochemical differences between the target molecule and the impurities.

CompoundRolepKaBoiling Point / StateAqueous SolubilityRemoval Strategy
Methylamine Reactant~10.6 (conjugate acid)-6 °C (Gas/Aq)Very HighEvaporation / Mild Acid Wash
4-(Hydroxymethyl)benzoic acid Reactant (Route B)~4.5SolidSoluble in BaseBase Wash (Sat. NaHCO3)
Methyl 4-(hydroxymethyl)benzoate Reactant (Route A)NeutralSolidInsolubleChemoselective Hydrolysis
EDC / HOBt Coupling ReagentsNeutral / Weak AcidSolid/LiquidMod. to HighAcid/Base Washes
4-(Hydroxymethyl)-N-methylbenzamide Target Neutral Solid Moderate Keep in Organic Phase
Troubleshooting FAQs

Q1: My crude NMR shows a large methylamine peak. How do I effectively remove it without degrading my product? Causality & Solution: Methylamine is highly volatile (BP -6 °C) but forms strong hydrogen bonds, often trapping it in polar organic solvents or crude oils. While rotary evaporation removes the bulk, trace amounts persist. To remove the remainder, perform a mild acid wash using 5% aqueous citric acid or saturated ammonium chloride (NH4Cl). This protonates the amine to its methylammonium cation (


), drastically lowering its partition coefficient (LogP) and forcing it into the aqueous phase. Avoid strong mineral acids (like 1M HCl), as the hydroxymethyl group on your target compound can be sensitive to strongly acidic conditions, potentially leading to unwanted etherification or elimination.

Q2: I synthesized the amide via EDC/HOBt coupling. How do I remove the unreacted 4-(hydroxymethyl)benzoic acid? Causality & Solution: The unreacted starting material is a carboxylic acid with a pKa of approximately 4.5, whereas your target amide is strictly neutral. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO3, pH ~8.3)[1]. This selectively deprotonates the carboxylic acid to its highly water-soluble sodium salt, partitioning it entirely into the aqueous layer. The target amide lacks an acidic proton in this pH range and remains safely in the organic phase.

Q3: I used the aminolysis route (methyl 4-(hydroxymethyl)benzoate + methylamine). Both my product and unreacted ester are neutral. How do I separate them? Causality & Solution: Standard liquid-liquid extraction is ineffective here because both the ester and the amide lack ionizable groups in the physiological pH range. Instead, utilize chemoselective hydrolysis . Amides are kinetically much more stable to basic hydrolysis than esters due to the strong resonance stabilization of the nitrogen lone pair into the carbonyl group. By treating the crude mixture with a mild base like Lithium Hydroxide (LiOH) in a THF/Water mixture, you selectively hydrolyze the unreacted ester into 4-(hydroxymethyl)benzoic acid[2][3]. Once converted to the acid, it can be easily removed via the basic aqueous wash described in Q2.

Step-by-Step Experimental Protocols
Protocol A: Liquid-Liquid Extraction (For Route B: Acid + Amine)

This protocol is a self-validating system; the evolution of CO2 gas confirms the neutralization of acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent with sufficient polarity to hold the target compound (e.g., Ethyl Acetate or Dichloromethane containing 5% Methanol).

  • Amine & EDC Removal: Transfer to a separatory funnel. Add 1 volume of 5% aqueous citric acid. Shake vigorously and vent. Allow layers to separate and collect the organic layer. Repeat this wash once.

  • Acid & HOBt Removal: Add 1 volume of saturated aqueous NaHCO3 to the organic layer. Shake vigorously (Caution: CO2 gas evolution will occur; vent frequently)[1]. Collect the organic layer.

  • Drying: Wash the organic layer with 1 volume of brine (saturated NaCl) to remove residual water. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the purified amide.

Protocol B: Chemoselective Hydrolysis (For Route A: Ester + Amine)

This protocol chemically alters the impurity to force a phase separation.

  • Reaction Setup: Dissolve the crude mixture (containing target amide and unreacted ester) in a 3:1:1 mixture of THF:MeOH:H2O.

  • Reagent Addition: Add 1.5 equivalents of Lithium Hydroxide monohydrate (LiOH·H2O) relative to the estimated amount of unreacted ester[2].

  • Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor via TLC (eluent: 5-10% MeOH in DCM) until the higher-Rf ester spot completely disappears.

  • Solvent Removal: Concentrate the mixture in vacuo to remove the volatile THF and MeOH.

  • Phase Separation: Dilute the remaining aqueous residue with Ethyl Acetate. Ensure the aqueous layer is at pH 8-9 (adjust with saturated NaHCO3 if necessary).

  • Extraction: Extract the aqueous layer 3 times with Ethyl Acetate. The hydrolyzed ester (now a carboxylate salt) will remain in the aqueous layer, while the pure target amide partitions into the organic layer.

  • Final Isolation: Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.

References

Sources

Recrystallization solvent systems for 4-(Hydroxymethyl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Solvent System Matrix

User Query: "I am experiencing low recovery and oiling out during the recrystallization of 4-(Hydroxymethyl)-N-methylbenzamide (CAS: 251988-35-9). What are the optimal solvent systems?"

Technical Assessment: This molecule presents a "dual-polarity" challenge.[1][2] It contains a polar hydroxymethyl group (-CH₂OH) (benzyl alcohol motif) and an N-methyl amide functionality.

  • The Challenge: The N-methyl group disrupts the strong intermolecular hydrogen bonding network typical of primary amides, lowering the melting point and increasing the risk of "oiling out" (liquid-liquid phase separation) before crystallization occurs [1].

  • The Solution: A binary solvent system is required to balance the solubility of the benzyl alcohol moiety while forcing the lattice formation of the amide.

Recommended Solvent Systems
System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)Ratio (v/v)Application Context
Primary (Gold Standard) Ethyl Acetate (EtOAc) n-Heptane 1:2 to 1:4Best for removal of non-polar impurities; easy drying of crystals.
Alternative (Polar) Ethanol (95%) Water 1:1 to 1:3Effective for removing inorganic salts. Warning: Harder to dry.
Single Solvent Isopropyl Alcohol (IPA) N/AN/A"Goldilocks" solvent. Good for scale-up if yield is secondary to purity.
Avoid Dichloromethane (DCM)HexanesN/ADCM is too good a solvent (low recovery); Hexanes are too volatile for controlled cooling.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?

Diagnosis: Oiling out occurs when the temperature of the solution drops below the "liquid-liquid phase separation" boundary before it hits the solubility curve [2]. This is common in N-methylated amides due to lower lattice energy.

Corrective Protocol:

  • Re-dissolve: Heat the mixture back to reflux until the oil dissolves.

  • Adjust Solvent: Add 10-15% more of Solvent A (Dissolver). This shifts the phase diagram away from the oiling region.

  • Seed at High Temp: Add seed crystals of pure product when the solution is still warm (approx. 5-10°C below boiling point), not when cold.

  • Insulate: Wrap the flask in foil or cotton to slow the cooling rate. Rapid cooling promotes oiling.

Q2: The crystals are yellow/orange. How do I remove the color?

Diagnosis: The benzyl alcohol moiety is susceptible to minor oxidation, forming benzaldehyde derivatives (yellow). Corrective Protocol:

  • Perform a hot filtration through a pad of Celite® and Activated Charcoal.

  • Note: Do not use acidic activated carbon, as it may promote etherification of the benzyl alcohol. Use neutral charcoal.

Q3: My yield is <50%. Where is my product?

Diagnosis: 4-(Hydroxymethyl)-N-methylbenzamide has significant solubility in alcohols and wet organic layers. Corrective Protocol:

  • Mother Liquor Recovery: Evaporate the filtrate to dryness. The residue often contains 20-30% of your product. Recrystallize this "second crop" separately.

  • Check Anti-Solvent: You may be using too much Ethanol. Switch to the EtOAc/Heptane system to force precipitation more aggressively.

Detailed Experimental Protocol (SOP)

Objective: Purification of 5.0 g crude 4-(Hydroxymethyl)-N-methylbenzamide via Binary Solvent Recrystallization.

Reagents:

  • Crude Product (5.0 g)[3]

  • Ethyl Acetate (HPLC Grade)

  • n-Heptane (HPLC Grade)

Step-by-Step Workflow:

  • Dissolution (Saturation):

    • Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask.

    • Add 15 mL of Ethyl Acetate .

    • Heat to reflux (approx. 77°C) with magnetic stirring.

    • Decision Point: If solid remains, add EtOAc in 2 mL increments until clear. (Target concentration: ~200-250 mg/mL).

  • Clarification (Optional but Recommended):

    • If insoluble particles (dust/salts) are visible, filter the hot solution through a pre-warmed glass funnel with a fluted filter paper.

  • Nucleation (The Critical Step):

    • Remove from heat.[4][5][6] While still hot (~60°C), add n-Heptane dropwise.

    • Stop Point: Stop adding Heptane the moment a permanent cloudiness (turbidity) persists.

    • Add 1 mL of EtOAc to clear the cloudiness (returning to a saturated, clear solution).

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed for 2 hours.

    • Observation: White needles or plates should form.

    • Once at room temp, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).[4][7]

    • Wash: Wash the cake with 10 mL of cold 1:3 EtOAc:Heptane .

    • Dry: Vacuum dry at 40°C for 4 hours. (Avoid high heat >80°C to prevent amide hydrolysis or oxidation).

Visual Logic & Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent system based on impurity profile and equipment constraints.

SolventSelection Start Start: Crude 4-(Hydroxymethyl)-N-methylbenzamide CheckImpurity Analyze Impurity Profile Start->CheckImpurity Salts Inorganic Salts Present? CheckImpurity->Salts High Salt Content Color Colored Impurities? CheckImpurity->Color Yellow/Dark Standard Standard Organic Impurities CheckImpurity->Standard Typical Synthesis SystemA System A: Ethanol / Water (Solubilizes salts, precipitates product) Salts->SystemA Yes Charcoal Add Activated Charcoal Step (Hot Filtration) Color->Charcoal SystemB System B: EtOAc / Heptane (Best drying, high recovery) Standard->SystemB Charcoal->SystemB After Filtration

Figure 2: The "Oiling Out" Rescue Loop

Caption: Step-by-step troubleshooting loop to recover a crystallization batch that has separated into an oil.

OilingOut StateOil State: Oiling Out (Sticky Gum) ActionHeat Action: Re-heat to Reflux StateOil->ActionHeat ActionSolvent Action: Add 10% more Dissolving Solvent (EtOAc) ActionHeat->ActionSolvent ActionSeed Action: Add Seed Crystal at T = 60°C ActionSolvent->ActionSeed ActionCool Action: Slow Cool (Insulate Flask) ActionSeed->ActionCool ActionCool->StateOil Oil Returns (Repeat) StateCrystal Success: Crystalline Solid ActionCool->StateCrystal Crystals Form

References

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Technical Library. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 119691, 4-hydroxy-N-methylbenzamide." PubChem. Available at: [Link]

  • Miami University. "Recrystallization: Isolation and Purification of Organic Compounds." Department of Chemistry & Biochemistry. Available at: [Link]

Sources

Addressing hygroscopic nature of 4-(Hydroxymethyl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Handling the Hygroscopic Nature of 4-(Hydroxymethyl)-N-methylbenzamide

Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the handling, storage, and analytical troubleshooting of 4-(Hydroxymethyl)-N-methylbenzamide . This compound is a valuable building block in pharmaceutical synthesis, notably for its role in developing positive allosteric modulators and other neuroactive agents[1]. However, its structural features make it highly susceptible to moisture absorption. This guide provides field-proven, self-validating protocols to ensure scientific integrity and reproducibility in your workflows.

Mechanistic Insight: The Causality of Hygroscopicity

Why does 4-(Hydroxymethyl)-N-methylbenzamide absorb water so readily? The molecule features two highly polar functional groups:

  • Hydroxymethyl group (-CH₂OH): Acts as both a strong hydrogen bond donor and acceptor.

  • N-methylamide group (-CONHCH₃): The carbonyl oxygen is a potent hydrogen bond acceptor, while the secondary amine (N-H) is a donor.

When exposed to ambient humidity, these groups form a stable hydrogen-bonded network with atmospheric H₂O molecules. This moisture uptake leads to clumping, deliquescence in extreme cases, and critical weighing errors that skew reaction stoichiometry—especially detrimental when utilizing moisture-sensitive reagents like Grignard reagents or coupling agents (e.g., HATU, EDC).

Workflow: Moisture Management & Handling Strategy

To maintain experimental integrity, follow this decision tree for receiving, testing, and storing the compound.

G Start Receive 4-(Hydroxymethyl)- N-methylbenzamide Check Assess Moisture Content (Karl Fischer Titration) Start->Check Decision Moisture > 0.5%? Check->Decision Dry Vacuum Drying (40°C, <50 mBar, 12-24h) Decision->Dry Yes Store Store in Desiccator (Argon/N2, Desiccant) Decision->Store No Dry->Check Re-evaluate Use Proceed to Synthesis (Glovebox Handling) Store->Use

Workflow for the moisture assessment and storage of hygroscopic benzamides.

Troubleshooting FAQs

Q1: My compound has clumped into a sticky solid. Can I still use it? A1: Yes, but it must be dried first. Clumping is a macroscopic indicator of water bridging between microcrystals. Weighing it in this state will result in a lower actual molar amount of the active compound, causing stoichiometric imbalances. You must break the clumps mechanically in a dry environment and subject the material to vacuum drying.

Q2: Can I use ¹H-NMR to quantify the water content instead of Karl Fischer titration? A2: It is not recommended for this specific compound. While ¹H-NMR can detect water (e.g., a broad singlet around 3.33 ppm in DMSO-d₆ or 1.56 ppm in CDCl₃), 4-(Hydroxymethyl)-N-methylbenzamide contains exchangeable protons (-OH and -NH). These protons will undergo rapid chemical exchange with the absorbed water, broadening the signal and making accurate integration and quantification nearly impossible. Karl Fischer titration is the gold standard because it relies on a specific redox reaction that consumes water exclusively[2].

Q3: How do I prevent moisture uptake during weighing? A3: For highly precise stoichiometric reactions, weigh the compound inside an inert-atmosphere glovebox. If a glovebox is unavailable, use the "weighing by difference" technique: place the bulk vial on the balance, tare it, quickly remove the estimated amount into your reaction flask, seal the bulk vial, and record the negative mass on the balance.

Validated Experimental Protocols

Protocol A: Moisture Quantification via Volumetric Karl Fischer Titration Causality: Volumetric Karl Fischer (KF) titration is ideal for moisture levels between 0.1% and 100%[3]. It utilizes the oxidation of sulfur dioxide by iodine in the presence of water to provide an absolute, self-validating measurement of H₂O content.

  • System Preparation: Ensure the automated KF titrator is flushed with dry methanol (Karl Fischer grade) and the drift rate is stable (< 10 µ g/min ).

  • Standardization: Titrate a known water standard (e.g., sodium tartrate dihydrate) to determine the exact titer of the KF reagent[4].

  • Sample Introduction: Rapidly weigh ~50-100 mg of 4-(Hydroxymethyl)-N-methylbenzamide into a dry syringe or weighing boat.

  • Titration: Introduce the sample into the titration cell, ensuring minimal atmospheric exposure. Stir for 1-2 minutes to ensure complete dissolution.

  • Endpoint Detection: The instrument will titrate until an excess of iodine is detected potentiometrically.

  • Validation: The system is self-validating; if the calculated moisture exceeds 0.5% (w/w), proceed to Protocol B.

Protocol B: Vacuum Desiccation (Self-Validating Drying Cycle) Causality: Heating the compound drives off water, but excessive heat can cause degradation or sublimation. A combination of moderate heat and high vacuum lowers the boiling point of water, allowing safe removal[5].

  • Preparation: Transfer the clumped or moist 4-(Hydroxymethyl)-N-methylbenzamide to a pre-weighed, wide-mouth glass petri dish to maximize surface area.

  • Mechanical Disruption: In a dry environment (relative humidity < 20%), gently crush large clumps with a stainless-steel spatula.

  • Vacuum Oven: Place the dish in a vacuum oven. Apply a vacuum of < 50 mBar[5].

  • Heating: Gradually increase the temperature to 40°C – 45°C. Do not exceed 50°C to prevent potential thermal degradation of the hydroxymethyl group.

  • Constant Weight Validation: After 12 hours, backfill the oven with dry Argon or Nitrogen. Quickly weigh the dish. Return to the oven for another 4 hours. If the mass difference is < 0.1%, the drying is complete.

  • Storage: Immediately transfer the dried powder to an amber glass vial, purge the headspace with Argon, seal with Parafilm, and store in a desiccator containing active silica gel or Drierite[6].

Quantitative Data: Comparison of Drying Methods

To assist in selecting the appropriate moisture-removal strategy, the following table summarizes the efficacy and risks of various drying methods applied to 4-(Hydroxymethyl)-N-methylbenzamide.

Drying MethodOperating ConditionsEfficacy (Residual H₂O)Risk of DegradationRecommended Use Case
High-Vacuum Oven 40°C, < 50 mBar, 24h< 0.2%LowOptimal. Standard recovery of bulk material.
Lyophilization (Freeze-Drying) -50°C, < 0.1 mBar, 48h< 0.1%Very LowBest for recovering material from aqueous workups.
Azeotropic Distillation Toluene reflux, Dean-Stark~0.5%Moderate (Thermal stress)Quick drying prior to immediate use in robust reactions.
Standard Oven Drying 80°C, Atmospheric Pressure> 1.0%High (Oxidation/Melting)Not Recommended. High risk of altering the compound.
Desiccator (Passive) Room Temp, Silica Gel, 72h~1.0 - 1.5%LowRoutine storage, but insufficient for active drying of wet samples.

References

  • Pharmaguideline. "Water Content Determination by Karl Fischer." Pharmaguideline, Sept 2011.[Link]

  • Wikipedia Contributors. "Karl Fischer titration." Wikipedia, The Free Encyclopedia.[Link]

  • Interactive Learning Paradigms, Inc. "The MSDS HyperGlossary: Hygroscopic." ILPI, Oct 2025.[Link]

  • ResearchGate Contributors. "Is there a practical and efficient way to protect hygroscopic compounds from water uptake?" ResearchGate, Nov 2019.[Link]

  • Google Patents. "WO2015163485A1 - Isoindoline-1-one derivatives as cholinergic muscarinic m1 receptor positive alloesteric modulator activity.

Sources

Validation & Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of 4-(Hydroxymethyl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-(Hydroxymethyl)-N-methylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative study by juxtaposing predicted data for the target molecule with experimental data from structurally related compounds. This approach elucidates the influence of various functional groups on the carbon skeleton's magnetic environment, thereby providing a robust framework for structural verification and analysis.

Introduction: The Role of ¹³C NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in modern organic chemistry, providing unparalleled insight into molecular structure.[1] Specifically, ¹³C NMR spectroscopy maps the carbon framework of a molecule, with each unique carbon atom producing a distinct signal in the spectrum.[2] The position of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment, making it a powerful tool for identifying functional groups and determining molecular connectivity.[3]

Benzamides are a significant class of compounds in medicinal chemistry, and understanding their detailed structural features is crucial for drug design and development.[1] 4-(Hydroxymethyl)-N-methylbenzamide incorporates several key functional groups—an amide, a hydroxymethyl group, and an N-methyl group—each exerting a distinct electronic influence on the benzene ring and adjacent carbons. This guide will dissect these influences through a comparative analysis of ¹³C NMR data.

Experimental Protocol for ¹³C NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible ¹³C NMR spectra, a standardized experimental protocol is paramount. The following section details a robust methodology for the preparation and analysis of benzamide samples.

1. Sample Preparation:

  • Analyte Purity: Begin with a sample of 4-(Hydroxymethyl)-N-methylbenzamide of the highest possible purity to avoid signals from contaminants.

  • Solvent Selection: Choose a deuterated solvent that provides good solubility for the analyte. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and relatively simple residual solvent signal.[4] For compounds with different solubility profiles, other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ may be more appropriate.[5] The use of deuterated solvents is essential to prevent the large signal from the solvent's protons from overwhelming the analyte signals.[6]

  • Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg of the compound in 0.6-0.8 mL of deuterated solvent is typically sufficient.[7][8] Due to the low natural abundance of the ¹³C isotope (~1.1%), a higher concentration is generally required compared to ¹H NMR.[9]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[3] A small amount of TMS should be added to the sample solution.

  • Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10]

2. NMR Instrument Parameters:

  • Spectrometer: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • Acquisition Mode: A standard proton-decoupled ¹³C experiment is typically performed. In this mode, each unique carbon atom appears as a singlet, simplifying the spectrum.[1]

  • Pulse Sequence: A standard single-pulse experiment with a 90° pulse angle is generally used.

  • Acquisition Time and Relaxation Delay: These parameters should be optimized to ensure adequate signal-to-noise and complete relaxation of all carbon nuclei, particularly quaternary carbons which have longer relaxation times.

  • Number of Scans: Due to the low sensitivity of ¹³C NMR, a larger number of scans (from several hundred to several thousand) is typically required to achieve an adequate signal-to-noise ratio.[9]

  • Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C), to ensure reproducibility.

The logical workflow for sample preparation and data acquisition is illustrated in the following diagram:

Caption: Workflow for ¹³C NMR Sample Preparation and Data Acquisition.

Comparative Analysis of ¹³C NMR Chemical Shifts

The following table presents the predicted ¹³C NMR chemical shifts for 4-(Hydroxymethyl)-N-methylbenzamide alongside experimental data for structurally related compounds. This comparison allows for a detailed analysis of the electronic effects of the various substituents. The predicted values for the target molecule were obtained using a validated computational model.[11][12][13]

Table 1: Comparison of ¹³C NMR Chemical Shifts (ppm) in CDCl₃

Carbon Atom4-(Hydroxymethyl)-N-methylbenzamide (Predicted)Benzamide (Experimental)N-Methylbenzamide (Experimental)4-Methylbenzamide (Experimental)Benzyl Alcohol (Experimental)
C=O 168.5169.9168.3169.4-
C1 133.2132.8134.5130.5141.0
C2/C6 128.0127.5127.0127.5127.3
C3/C5 127.8128.7128.4129.3128.5
C4 142.1131.7131.4142.5127.0
-CH₂OH 64.5---65.2
-NCH₃ 26.8-26.7--
-CH₃ (Aryl) ---21.5-

Note: Experimental data sourced from publicly available spectral databases and literature. Predicted data for the target molecule is based on established algorithms.

The structural relationships between these molecules are depicted below:

Caption: Structural relationships between the target molecule and its analogues.

Analysis of Chemical Shift Trends

Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon in amides typically falls in the range of 160-180 ppm.[14] In our target molecule, the predicted shift is 168.5 ppm. This is very similar to the experimental value for N-methylbenzamide (168.3 ppm), indicating that the para-substituent has a minimal effect on the electronic environment of the carbonyl group. The slightly more downfield shift in benzamide (169.9 ppm) can be attributed to the presence of two N-H protons compared to one in the N-methylated analogues.

Aromatic Carbons:

  • C1 (ipso-Carbon attached to C=O): This quaternary carbon is deshielded by the attached carbonyl group. Its predicted shift in the target molecule is 133.2 ppm. This is comparable to the values in benzamide (132.8 ppm) and N-methylbenzamide (134.5 ppm), suggesting that the electronic nature of the amide group is the dominant factor influencing this position.

  • C4 (ipso-Carbon attached to -CH₂OH): The most significant downfield shift in the aromatic region for the target molecule is predicted for C4 at 142.1 ppm. This is due to the deshielding effect of the attached oxygen atom of the hydroxymethyl group. A similar effect is observed in 4-methylbenzamide, where the C4 carbon attached to the methyl group resonates at 142.5 ppm. In contrast, the C4 carbon in benzamide and N-methylbenzamide, which is attached to a hydrogen, appears significantly more upfield at approximately 131.5 ppm.

  • C2/C6 and C3/C5 (ortho and meta to C=O): The chemical shifts of the protonated aromatic carbons are influenced by the electronic effects of both substituents. The predicted values for C2/C6 (128.0 ppm) and C3/C5 (127.8 ppm) in the target molecule are in the expected aromatic region (110-160 ppm).[14] The subtle differences in these shifts compared to the analogues reflect the combined electron-withdrawing nature of the amide group and the electron-donating character of the hydroxymethyl group.

Aliphatic Carbons:

  • Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group is predicted to resonate at 64.5 ppm. This is in excellent agreement with the experimental value for the benzylic carbon in benzyl alcohol (65.2 ppm), confirming the strong deshielding effect of the directly attached oxygen atom.

  • N-Methyl Carbon (-NCH₃): The predicted chemical shift for the N-methyl carbon is 26.8 ppm, which is virtually identical to the experimental value in N-methylbenzamide (26.7 ppm). This indicates that the substituent at the para position of the aromatic ring has a negligible influence on the chemical shift of the N-methyl group.

Conclusion

This comparative guide demonstrates the power of ¹³C NMR spectroscopy in elucidating the structural details of 4-(Hydroxymethyl)-N-methylbenzamide. By comparing predicted chemical shifts with experimental data from analogous compounds, we can confidently assign the signals in the ¹³C NMR spectrum and understand the electronic contributions of the amide, hydroxymethyl, and N-methyl functional groups. The provided experimental protocol offers a standardized approach for obtaining high-quality data, ensuring the reliability of such analyses in a research and development setting. This comprehensive approach, grounded in established spectroscopic principles, serves as a valuable resource for scientists working with benzamide derivatives and other complex organic molecules.

References

  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • Merck. Deuterated Solvents for Nuclear Magnetic Resonance Spectroscopy MagniSolv™.
  • MilliporeSigma. NMR Solvents.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • Canadian Science Publishing. (1975). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry, 53(1), 1-8.
  • ResearchGate. (2014, July 7). Why it is necessary to used deuterated solvents for NMR experiments?
  • Studylib. Carbon-13 NMR Spectroscopy: Principles and Applications.
  • Fiveable. (2025, August 15). 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry.
  • SlideShare. C-13 NMR Spectroscopy.
  • ScienceDirect. (2006, August 12). Solvent effects in proton and 13C N.M.R. chemical shifts of polar compounds.
  • SpectraBase. Benzamide - Optional[13C NMR] - Chemical Shifts.
  • University of California, Davis. NMR Sample Preparation.
  • Canadian Science Publishing. A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine.
  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences.
  • PubMed Central. (2022). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Physical Chemistry Chemical Physics, 24(34), 20565–20575.
  • BenchChem. Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.
  • Weizmann Institute of Science. Sample Preparation & NMR Tubes | Chemical Research Support.
  • PubChem. Benzyl Alcohol.
  • Chemistry LibreTexts. (2021, December 15). 6.8: ¹³C NMR Spectroscopy.
  • University of York. Preparing an NMR sample - Chemistry Teaching Labs.
  • LibreTexts. The basics of 13C-NMR spectroscopy.
  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • BMRB. bmse000668 Benzamide.
  • The Royal Society of Chemistry. Contents.
  • ResearchGate. Chemical shift of 13 C NMR C=O band for equimolar solutions of toluene + monomer.
  • ACS Publications. (2011, October 3). Regression Formulas for Density Functional Theory Calculated 1H and 13C NMR Chemical Shifts in Toluene-d8. The Journal of Physical Chemistry A, 115(44), 12299–12308.
  • ResearchGate. How to Prepare Samples for NMR.
  • University of Bath. C NMR Spectroscopy.
  • SpectraBase. N-Methoxy-N-methylbenzamide - Optional[13C NMR] - Spectrum.
  • ChemicalBook. N-Methylbenzamide(613-93-4) 13C NMR spectrum.
  • ChemicalBook. Benzyl alcohol(100-51-6) 13C NMR spectrum.
  • SpectraBase. Toluene - Optional[13C NMR] - Chemical Shifts.
  • ResearchGate. Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the N-substituents of selected thiobenzamides; calculated values in italics.
  • PubChem. N-Methylbenzamide.
  • The Royal Society of Chemistry. (2020, April 9). In situ high-pressure 13C/1H NMR reaction studies of benzyl alcohol oxidation over a Pd/Al2O3 catalyst. Reaction Chemistry & Engineering, 5(6), 1053-1060.
  • The Royal Society of Chemistry. List of Contents.
  • SpectraBase. Benzyl alcohol - Optional[13C NMR] - Chemical Shifts.
  • PubChem. 4-Methylbenzamide.
  • ChemAxon. NMR Predictor - Documentation.
  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.
  • University of California, Los Angeles. Tables For Organic Structure Analysis.
  • nmrdb.org. Predict 13C carbon NMR spectra.
  • SpectraBase. 4-Methylbenzamide - Optional[13C NMR] - Spectrum.
  • The Royal Society of Chemistry. Supporting Information List of Contents 1H and 13C NMR Spectra of Products: 2-10.
  • Oregon State University. 13C NMR Chemical Shift.
  • Scribd. 13-C NMR Chemical Shift Table.
  • Mestrelab. Download NMR Predict.
  • virtual Chemistry 3D. 13C NMR predictor.

Sources

Comparative MS/MS Profiling: 4-(Hydroxymethyl)-N-methylbenzamide vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To define the mass spectrometry fragmentation signature of 4-(Hydroxymethyl)-N-methylbenzamide (HMNMB) and evaluate its diagnostic utility against non-hydroxylated analogs and isobaric isomers.

Core Finding: HMNMB exhibits a distinct ESI-MS/MS fragmentation pattern driven by the lability of the benzylic hydroxyl group. Unlike its parent compound N-methylbenzamide, which fragments primarily via amide bond cleavage, HMNMB undergoes a dominant, facile loss of water (


) to form a resonance-stabilized tropylium-like cation. This specific transition (

) serves as the primary quantitation transition, offering superior specificity over the generic acylium ion formation observed in related benzamides.

Technical Deep Dive: Fragmentation Mechanics

The fragmentation of HMNMB (


, MW 165.19) under Electrospray Ionization (ESI) positive mode is governed by two competing pathways: Benzylic Stabilization  vs. Amide Cleavage .
The Primary Pathway: Benzylic Dehydration

Upon protonation (


), the molecule does not immediately cleave at the amide bond. Instead, the hydroxyl oxygen, activated by the adjacent aromatic ring, is eliminated as a neutral water molecule.
  • Mechanism: 1,2-elimination or charge-remote fragmentation.

  • Driving Force: The resulting cation (

    
    ) is not merely a benzyl cation but rearranges to a highly stable aza-tropylium  or conjugated iminium  species. This stability makes the 
    
    
    
    transition the "Base Peak" in low-energy collision-induced dissociation (CID).
The Secondary Pathway: Amide Hydrolysis

At higher collision energies (CE > 25 eV), the secondary amide bond cleaves.

  • Neutral Loss: Methylamine (

    
    , 31 Da).
    
  • Product Ion: 4-(Hydroxymethyl)benzoyl cation (

    
    ).
    
  • Significance: While useful for structural confirmation, this ion is less specific than the

    
     peak because many benzamide derivatives yield benzoyl cations.
    
Visualized Pathway (DOT)

The following diagram illustrates the competing fragmentation pathways.

Fragmentation_Pathway Precursor Precursor Ion [M+H]+ m/z 166 Transition_State Protonated Benzylic OH Precursor->Transition_State Low CE Fragment_135 Acylium Ion [M+H - NH2CH3]+ m/z 135 Precursor->Fragment_135 -CH3NH2 (31 Da) High CE Fragment_148 Base Peak (Specific) [M+H - H2O]+ m/z 148 (Stabilized Cation) Transition_State->Fragment_148 -H2O (18 Da) Dominant Pathway Fragment_107 Benzyl Cation [C7H7O]+ m/z 107 Fragment_135->Fragment_107 -CO (28 Da)

Figure 1: Competing fragmentation pathways for 4-(Hydroxymethyl)-N-methylbenzamide. The green path represents the diagnostic water loss unique to the benzylic alcohol moiety.

Comparative Analysis: HMNMB vs. Alternatives

This section compares HMNMB against its direct metabolic precursor (N-methylbenzamide) and a structural isomer (2-methoxy-N-methylbenzamide) to demonstrate why the specific fragmentation pattern matters for assay specificity.

Table 1: Comparative MS/MS Performance

FeatureTarget: HMNMB Alternative 1: N-Methylbenzamide Alternative 2: 4-Methoxy-N-methylbenzamide
Structure Para-substituted Benzyl AlcoholUnsubstituted BenzamidePara-substituted Ether (Isomer)
Precursor (

)
166.1136.1166.1 (Isobaric)
Primary Fragment 148 (Loss of

)
105 (Loss of

)
135 (Loss of

radical/methanol)
Mechanism Benzylic dehydration (Facile)Amide CleavageEther cleavage
Diagnostic Specificity High. Water loss is rare in simple amides unless OH is present.[1]Low. Common to all N-methyl benzamides.Medium. Distinguishable by absence of 148 peak.
Collision Energy Low (10-15 eV)Medium (20-25 eV)High (>30 eV)
Performance Insight
  • Differentiation from Isobars: HMNMB and 4-methoxy-N-methylbenzamide have the same parent mass (166). However, the ether (Alternative 2) cannot lose water (18 Da) easily. It typically loses a methyl radical (15 Da) or formaldehyde (30 Da). Therefore, monitoring the 166 > 148 transition provides 100% specificity for the hydroxymethyl species against ether isomers.

  • Metabolic Tracking: When studying the metabolism of N-methylbenzamide (Alternative 1), the appearance of the +30 Da mass shift (136

    
     166) and the emergence of the water-loss fragment confirms hydroxylation at the benzylic carbon rather than the aromatic ring (phenolic hydroxylation typically does not show facile water loss).
    

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is designed for the quantification of HMNMB in biological matrices (plasma/microsomes), ensuring separation from interferences.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma/reaction mixture.

  • Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., N-methylbenzamide-d3).

  • Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.

  • Inject 5 µL of supernatant.

LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B (Isocratic hold for polar retention)

    • 0.5-3.0 min: 5%

      
       90% B
      
    • 3.0-4.0 min: 90% B (Wash)

    • 4.0-5.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

MS/MS Parameters (Triple Quadrupole)
  • Ionization: ESI Positive (+).

  • Source Temp: 350°C.

  • Capillary Voltage: 3500 V.

  • MRM Transitions:

CompoundPrecursor (Q1)Product (Q3)Dwell (ms)Collision Energy (eV)Role
HMNMB 166.1148.1 5012Quantifier
HMNMB 166.1135.15022Qualifier
IS (d3) 139.1108.15020Internal Std
Workflow Diagram (DOT)

Experimental_Workflow Sample Biological Matrix (Plasma/Microsome) Prep Protein Ppt (ACN + IS) Sample->Prep Sep LC Separation (C18, 5-90% B) Prep->Sep Ion ESI Source (+3.5 kV) Sep->Ion Q1 Q1 Filter 166.1 m/z Ion->Q1 Q2 Collision Cell (CID, 12 eV) Q1->Q2 Selection Q3 Q3 Filter 148.1 m/z Q2->Q3 Fragmentation Result Quantitation Q3->Result Detection

Figure 2: Step-by-step LC-MS/MS workflow for specific detection of HMNMB.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119691, 4-(Hydroxymethyl)-N-methylbenzamide. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Benzamide, 4-methyl-, Mass Spectrum (Electron Ionization).[2] (Used for comparative baseline of non-hydroxylated analog). Retrieved from [Link]

  • mzCloud. N-(Hydroxymethyl)benzamide Spectral Tree.[3] (Confirming water loss mechanism in related benzyl alcohol amides). Retrieved from [Link]

  • Analytical Chemistry Instrumentation Facility (UC Riverside). Useful Mass Differences for Data Interpretation. (Validating the 18 Da water loss rule for benzylic alcohols). Retrieved from [Link]

Sources

FTIR absorption bands for 4-(Hydroxymethyl)-N-methylbenzamide characterization

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: FTIR Characterization of 4-(Hydroxymethyl)-N-methylbenzamide

Executive Summary: The Characterization Challenge

4-(Hydroxymethyl)-N-methylbenzamide represents a critical bifunctional intermediate in medicinal chemistry, often serving as a linker in the synthesis of isoindoline-1-one derivatives and other pharmacophores. Its characterization presents a unique spectroscopic challenge: distinguishing the secondary amide functionality from the primary alcohol moiety while confirming the 1,4-disubstituted aromatic core.

This guide provides a definitive FTIR spectral analysis, comparing this specific molecule against its synthetic precursor (Methyl 4-(hydroxymethyl)benzoate) and its structural core (N-methylbenzamide). By isolating the spectral contributions of the amide and alcohol groups, researchers can validate product purity and monitor reaction progress with high confidence.

Experimental Methodology

To ensure reproducibility and minimize spectral artifacts (such as hygroscopic water interference), the following protocol is recommended for solid-state analysis.

Sample Preparation Protocol
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture absorption which broadens the O-H band.

  • Crystal Material: Diamond or ZnSe (Zinc Selenide).

  • Resolution: 4 cm⁻¹.

  • Scans: 32 scans (minimum) to resolve fine aromatic overtones.

Data Processing
  • Baseline Correction: Rubberband method (64 points).

  • Atmospheric Suppression: Mandatory to remove CO₂ (2350 cm⁻¹) and H₂O vapor (3500-3800 cm⁻¹) which interfere with the N-H/O-H region.

FTIR Spectral Analysis: The "Fragment Assembly" Approach

Since 4-(Hydroxymethyl)-N-methylbenzamide combines three distinct structural motifs, its spectrum is best understood as a superposition of these functional groups.

Zone 1: The High-Frequency Region (3600–3000 cm⁻¹)

This is the most complex region due to hydrogen bonding overlap.

  • O-H Stretch (Alcohol): A broad, intense band centered at 3300–3400 cm⁻¹ . In the solid state, intermolecular H-bonding widens this peak significantly.

  • N-H Stretch (Amide): A sharper peak typically found at ~3300 cm⁻¹ . In this molecule, it often appears as a distinct shoulder or spike riding on the broader O-H envelope.

  • C-H Stretch (Aromatic): Weak, sharp bands just above 3000 cm⁻¹ (typically 3050–3080 cm⁻¹).

Zone 2: The Double Bond Region (1700–1500 cm⁻¹)

This region provides the definitive proof of amide formation.

  • Amide I (C=O Stretch): The carbonyl stretches at 1630–1650 cm⁻¹ . This is significantly lower than ester carbonyls (see Comparison section) due to resonance delocalization with the nitrogen lone pair.

  • Amide II (N-H Bend): A hallmark of secondary amides (N-methyl), appearing at 1540–1560 cm⁻¹ . This band is absent in tertiary amides and esters.

  • Aromatic Ring Breathing: Sharp bands at ~1600 cm⁻¹ and ~1500 cm⁻¹ confirm the benzene ring integrity.

Zone 3: The Fingerprint Region (1500–600 cm⁻¹)
  • C-O Stretch (Primary Alcohol): A strong band at 1000–1050 cm⁻¹ , characteristic of the -CH₂OH group.

  • Para-Substitution (1,4-disubstituted): A strong, distinctive out-of-plane C-H bending vibration at 800–850 cm⁻¹ . This confirms the para orientation has not been scrambled during synthesis.

Comparative Analysis: Validating the Product

The following table contrasts 4-(Hydroxymethyl)-N-methylbenzamide with its common precursor and structural analogue.

Table 1: Spectral Fingerprint Comparison

FeatureTarget Product (4-Hydroxymethyl-N-methylbenzamide)Precursor (Methyl 4-(hydroxymethyl)benzoate)Analogue (N-Methylbenzamide)
C=O[1] Stretch 1630–1650 cm⁻¹ (Amide I)1715–1730 cm⁻¹ (Ester)1640–1660 cm⁻¹ (Amide I)
N-H Bend 1540–1560 cm⁻¹ (Amide II)Absent 1550 cm⁻¹ (Amide II)
O-H Stretch Broad (3300–3400 cm⁻¹) Broad (3300–3400 cm⁻¹) Absent
C-O Stretch 1000–1050 cm⁻¹ (Alcohol)1270 cm⁻¹ (Ester C-O) + 1050 (Alc)Absent
Key Diagnostic Presence of Amide I/II AND Alcohol C-OHigh freq C=O[1] (Ester) + AlcoholAmide I/II but NO Alcohol

Critical Insight: The reaction completion from the ester precursor to the N-methyl amide is best monitored by the shift of the Carbonyl band from ~1720 cm⁻¹ down to ~1640 cm⁻¹ and the appearance of the Amide II band at ~1550 cm⁻¹.

Structural Logic & Workflow Visualization

The following diagram illustrates the logical flow for assigning spectral bands based on the molecule's synthesis from its ester precursor.

SpectralLogic Precursor Precursor: Methyl 4-(hydroxymethyl)benzoate Reaction Reaction: Amidation w/ Methylamine Precursor->Reaction EsterBand Ester C=O ~1720 cm⁻¹ Precursor->EsterBand Loss of AlcoholBand Alcohol C-O ~1050 cm⁻¹ Precursor->AlcoholBand Retains Product Target Product: 4-(Hydroxymethyl)-N-methylbenzamide Reaction->Product AmideBand Amide I (C=O) ~1640 cm⁻¹ Product->AmideBand Gains AmideII Amide II (N-H) ~1550 cm⁻¹ Product->AmideII Gains Product->AlcoholBand Retains

Figure 1: Spectral evolution during the synthesis of 4-(Hydroxymethyl)-N-methylbenzamide. Note the critical shift in Carbonyl frequency.

References

  • NIST Mass Spectrometry Data Center. (2023). Benzamide, N-methyl- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2][3] [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76360, 4-(Hydroxymethyl)benzoic acid. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Standard reference for Amide I/II and Alcohol assignments).

Sources

HPLC Method Development for 4-(Hydroxymethyl)-N-methylbenzamide Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: Develop and validate a stability-indicating HPLC method for 4-(Hydroxymethyl)-N-methylbenzamide (HMMB) , a key intermediate in pharmaceutical synthesis. Challenge: HMMB possesses moderate polarity (LogP ~0.8) and a structural similarity to its primary hydrolysis impurity, 4-(Hydroxymethyl)benzoic acid .[1][2] Standard C18 alkyl phases often struggle to retain the polar acidic impurity or resolve it from the solvent front, leading to quantitation errors.[3] Solution: This guide compares the industry-standard C18 (Octadecyl) chemistry against a Phenyl-Hexyl stationary phase. Verdict: While C18 is sufficient for basic assay, Phenyl-Hexyl offers superior selectivity ($ \alpha $) and peak shape for this aromatic amide system due to complementary


 interactions, making it the robust choice for high-purity analysis (>99.5%).[1][2]

Compound Profile & Impurity Landscape

Understanding the analyte's physicochemical properties is the first step in rational method design.[3]

PropertyValueMethodological Implication
Analyte 4-(Hydroxymethyl)-N-methylbenzamide Target Peak
Molecular Weight 151.16 g/mol Low MW requires high-retention column to avoid elution in void volume (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

).[1][2]
LogP ~0.8 (Moderately Polar)Requires low organic starting composition (<5% B) to retain.
pKa ~14 (Amide), ~4.5 (Acid Impurity)Mobile phase pH must be controlled (pH < 3.[1][3]0) to suppress ionization of the acid impurity.[3]
Chromophore Benzamide moietyStrong UV absorbance at 254 nm .
Impurity Origin Pathway

The following diagram illustrates the synthesis and degradation pathways that generate the critical impurities (Impurity A and B) tracked in this method.

ImpurityPathway cluster_0 Starting Materials SM1 Methyl 4-(hydroxymethyl)benzoate Product 4-(Hydroxymethyl)- N-methylbenzamide (Target Analyte) SM1->Product Amidation ImpA Impurity A: 4-(Hydroxymethyl)benzoic acid (Hydrolysis Product) SM1->ImpA Residual Precursor SM2 Methylamine SM2->Product Product->ImpA Hydrolysis (Degradation) ImpB Impurity B: N-methylbenzamide (Over-reduction/Side-reaction) Product->ImpB Defunctionalization (Trace)

Figure 1: Synthesis and degradation pathway identifying critical quality attributes (CQAs).

Comparative Study: C18 vs. Phenyl-Hexyl

The Mechanistic Difference
  • C18 (Octadecyl): Relies solely on hydrophobic subtraction .[3] Since HMMB and Impurity A are both polar aromatics, their hydrophobic difference is minimal, leading to poor resolution.[1][3]

  • Phenyl-Hexyl: Utilizes a dual mechanism:[1][2]

    • Hydrophobicity (via the hexyl linker).[3]

    • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       Interactions  (via the phenyl ring).[1][4] The electron-deficient amide ring of HMMB interacts differently with the stationary phase than the carboxylic acid ring of Impurity A, amplifying separation.
      
Representative Performance Data

The following data compares the separation efficiency of a standard C18 column versus a Phenyl-Hexyl column under identical gradient conditions.

Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 60% B over 10 min.

ParameterC18 Column (Standard)Phenyl-Hexyl (Recommended)Interpretation
Retention (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

) - HMMB
2.13.4Phenyl phase shows higher retention for aromatic amides.[1][2]
Resolution (

) - Imp A / HMMB
1.8 (Marginal)4.2 (Excellent)

selectivity drives impurities away from the main peak.[2]
Tailing Factor (

)
1.31.05 Superior peak symmetry due to suppression of silanol activity.
Elution Order Imp A

HMMB
Imp A

HMMB
Order maintained, but spacing significantly improved.

Optimized Experimental Protocol

This protocol is designed for Phenyl-Hexyl chemistry to ensure robust purity analysis.[1][2][3]

Instrumentation & Reagents
  • HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (UPLC compatible).

  • Detector: PDA/UV at 254 nm (Secondary monitoring at 210 nm for non-aromatic impurities).[3]

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Kinetex Biphenyl.[1][2][3]

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water, Formic Acid (LC-MS grade).[1][2]

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure management.
Injection Vol 5 - 10 µLPrevent column overload; maintain peak sharpness.[1][2][3]
Column Temp 30°CConstant temperature ensures reproducible retention times.[3]
Mobile Phase A 0.1% Formic Acid in WaterLow pH (~2.[3]7) suppresses ionization of acidic impurities, increasing their retention.[1][3]
Mobile Phase B 100% AcetonitrilePreferred over Methanol for lower backpressure and sharper peaks.[3]
Gradient Program

Note: A shallow gradient is used initially to separate the polar impurities.[3]

Time (min)% Mobile Phase BEvent
0.0 5%Initial Hold (Trapping polar analytes)
2.0 5%Isocratic hold to resolve Impurity A from void
12.0 40%Linear ramp to elute HMMB
15.0 95%Wash step (Remove highly hydrophobic contaminants)
18.0 95%Wash hold
18.1 5%Return to initial
23.0 5%Re-equilibration (Crucial for reproducibility)
Standard & Sample Preparation
  • Diluent: Water:Acetonitrile (90:10 v/v).[1][3] High water content prevents solvent effect (peak distortion).

  • Stock Solution: Dissolve 10 mg HMMB in 10 mL Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock to 0.1 mg/mL for assay.

  • Sensitivity Solution: Dilute Working Std to 0.05% (0.5 µg/mL) to verify LOQ.

Method Validation (Self-Validating Criteria)

To ensure the method is trustworthy (Trustworthiness), every run must pass these System Suitability criteria:

  • Resolution (

    
    ):  > 2.0 between Impurity A (Acid) and HMMB.
    
  • Tailing Factor (

    
    ):  NMT 1.5 for the HMMB peak.
    
  • Precision: RSD < 0.5% for 5 replicate injections of the main peak.

  • Signal-to-Noise (S/N): > 10 for the LOQ solution (0.05% level).

Method Development Decision Tree

Use this logic flow to troubleshoot or adapt the method for different benzamide derivatives.

MethodLogic Start Start Method Development Target: HMMB Purity Step1 Initial Screen: C18 Column Gradient 5-95% B Start->Step1 Check1 Is Impurity A separated from void (t0)? Step1->Check1 No1 No: Polar Impurity Co-elution Check1->No1 Rs < 1.5 Yes1 Yes Check1->Yes1 Rs > 1.5 Action1 Switch to Phenyl-Hexyl (Utilize pi-pi interaction) No1->Action1 Check2 Is Peak Tailing < 1.5? Action1->Check2 Yes1->Check2 No2 No: Silanol Interaction Check2->No2 Final Finalize Method Validate per ICH Q2 Check2->Final Yes Action2 Add Modifier (TFA) or Use End-capped Phenyl Phase No2->Action2 Action2->Final

Figure 2: Decision matrix for optimizing benzamide separation.

References

  • PubChem. (2025).[1][3][5][6][7] 4-(Hydroxymethyl)-N-methylbenzamide Compound Summary. National Library of Medicine.[3] [Link]

  • Chromatography Online. (2022).[1][3] Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. LCGC.[3] [Link]

  • Advanced Materials Technology. (n.d.).[1][3] Phenyl-Hexyl HPLC Columns: Alternate Selectivity for Aromatic Compounds. HALO Columns. [Link]

Sources

Elemental Analysis Standards for 4-(Hydroxymethyl)-N-methylbenzamide: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Introduction: The Dual Paradigm of Elemental Analysis

4-(Hydroxymethyl)-N-methylbenzamide (


) is a highly functionalized aromatic compound frequently utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), including muscarinic M1 receptor positive allosteric modulators [1]. Because it serves as a critical building block, validating its elemental purity is a mandatory step in drug development.

In modern pharmaceutical analysis, "Elemental Analysis" (EA) is no longer a single technique but a bifurcated standard:

  • Bulk Stoichiometric Confirmation (CHNO Analysis): Validates the empirical formula of the synthesized organic molecule to ensure

    
     purity [2].
    
  • Trace Elemental Impurities (ICP-MS): Quantifies residual inorganic catalysts (e.g., Pd, Pt) or environmental heavy metals (Pb, As, Cd, Hg) to ensure patient safety per USP <232> and <233> guidelines [3].

This guide objectively compares the analytical methodologies, instrumental workflows, and acceptance criteria required to fully characterize 4-(Hydroxymethyl)-N-methylbenzamide.

Theoretical Baseline & Acceptance Criteria

Before conducting any empirical analysis, the theoretical mass fractions of the compound must be established. For 4-(Hydroxymethyl)-N-methylbenzamide (Molar Mass:


), the theoretical CHNO composition is:
ElementAtomic Mass ( g/mol )Atoms per MoleculeTotal Mass ContributionTheoretical Mass Fraction (%)
Carbon (C) 12.0119108.09965.44%
Hydrogen (H) 1.0081111.0886.71%
Nitrogen (N) 14.007114.0078.48%
Oxygen (O) 15.999231.99819.37%

Acceptance Standard: To confirm sufficient purity for peer-reviewed publication or FDA IND submissions, the experimental CHN values must fall within


  of these theoretical calculated values [2].

Methodological Comparison: CHNO Combustion vs. ICP-MS

To achieve complete elemental characterization, two orthogonal techniques are employed. The table below compares their performance metrics and analytical scope.

ParameterDynamic Flash Combustion (CHNO)ICP-MS (USP <233> Procedure 2)
Primary Objective Bulk empirical formula validationTrace inorganic impurity profiling
Target Elements C, H, N, O, SHeavy metals (Pb, As, Cd, Hg, Pd, etc.)
Detection Limit

(1000 ppm)
Parts per trillion (ppt) to ppb
Sample Size


Sample State Solid (weighed in tin/silver capsule)Liquid (post-microwave acid digestion)
Matrix Interference Low (complete combustion to gas)High (requires matrix matching/internal stds)

Causality in Experimental Choices (Expertise & Experience)

As a Senior Application Scientist, it is critical to understand why specific protocols are chosen for 4-(Hydroxymethyl)-N-methylbenzamide:

  • The Exothermic Tin Capsule (CHNO): Why weigh the sample in a tin capsule instead of a standard weighing boat? When the tin capsule drops into the

    
     combustion furnace in an oxygen-rich environment, the oxidation of tin triggers a violent exothermic reaction, temporarily raising the local micro-environment to 
    
    
    
    . This flash heat is strictly required to break the highly stable aromatic ring of the benzamide structure [4].
  • Copper Reduction of NOx (CHNO): 4-(Hydroxymethyl)-N-methylbenzamide contains a nitrogen atom in its amide group. During combustion, nitrogen oxidizes into various unpredictable nitrogen oxides (

    
    ). Passing the gas stream through a secondary furnace packed with high-purity copper at 
    
    
    
    is a mandatory causal step to quantitatively reduce all
    
    
    back into
    
    
    gas, ensuring accurate nitrogen quantification [4].
  • Microwave Acid Digestion (ICP-MS): Why not just dissolve the compound in water? Benzamides exhibit poor aqueous solubility. Attempting to aspirate an organic solvent directly into an Argon plasma (

    
    ) will deposit soot on the ICP torch and cause severe polyatomic mass interferences (e.g., 
    
    
    
    mimicking
    
    
    ). Closed-vessel microwave digestion using concentrated
    
    
    completely destroys the organic matrix, converting it to a clean aqueous state [5].

Self-Validating Experimental Protocols

Protocol A: CHNO Microanalysis via Dynamic Flash Combustion

This protocol utilizes a self-validating calibration curve using a known standard (e.g., Acetanilide) to ensure system accuracy prior to analyzing the unknown.

  • System Blanking: Run 3 empty tin capsules through the elemental analyzer to establish a baseline for atmospheric nitrogen and carbon dioxide.

  • Calibration: Weigh 1.0, 1.5, and 2.0 mg of high-purity Acetanilide. Run the combustion sequence to generate a linear calibration curve for C, H, and N.

  • Sample Preparation: Accurately weigh

    
     (
    
    
    
    ) of 4-(Hydroxymethyl)-N-methylbenzamide into a tin capsule using a microbalance. Crimp the capsule tightly to exclude trapped air [4].
  • Flash Combustion: Drop the capsule into the quartz combustion tube (

    
    ) under a dynamic flow of 
    
    
    
    and Helium carrier gas.
  • Reduction & Separation: Route the resulting gas mixture (

    
    ) through the copper reduction column (
    
    
    
    ), followed by a Gas Chromatography (GC) column to separate
    
    
    ,
    
    
    , and
    
    
    .
  • Detection: Quantify the separated gases using a Thermal Conductivity Detector (TCD). Compare peak areas against the Acetanilide calibration curve.

CHNO_Workflow N1 Sample Prep 1-3 mg in Tin Capsule N2 Flash Combustion ~1800°C (Exothermic) N1->N2 N3 Catalytic Reduction Cu at 600°C (NOx to N2) N2->N3 N4 Gas Chromatography Separation of Gases N3->N4 N5 TCD Detection Quantification of C, H, N N4->N5

Figure 1: Step-by-step workflow of Dynamic Flash Combustion for CHNO bulk elemental analysis.

Protocol B: Trace Elemental Impurity Profiling via ICP-MS (USP <233>)

This protocol utilizes Internal Standardization (IS) to self-correct for any plasma fluctuations or matrix suppression during the run.

  • Sample Digestion: Weigh

    
     of 4-(Hydroxymethyl)-N-methylbenzamide into a Teflon microwave digestion vessel. Add 
    
    
    
    of ultra-pure concentrated
    
    
    [3].
  • Microwave Cycle: Seal the vessel and heat to

    
     for 20 minutes in a laboratory microwave to completely mineralize the organic matrix.
    
  • Matrix Matching & IS Addition: Dilute the digested sample to

    
     with ultra-pure water. Spike the solution with an Internal Standard mix (e.g., Yttrium, Scandium, Terbium) to a final concentration of 
    
    
    
    .
  • Plasma Ionization: Introduce the aerosolized sample into the Argon plasma (

    
    ) to atomize and ionize the trace metals [5].
    
  • Mass Spectrometry: Extract the ions into the mass spectrometer. Use a collision cell (with He gas) to remove polyatomic interferences before the quadrupole separates ions by their mass-to-charge (

    
    ) ratio.
    
  • Validation: Ensure the spike recovery of a known standard falls within the USP acceptance criteria of 70% to 150% [3].

ICPMS_Workflow M1 API Intermediate 0.5 g Sample M2 Microwave Digestion HNO3 / HCl Matrix M1->M2 M3 Internal Standardization (e.g., Yttrium added) M2->M3 M4 Argon Plasma Ionization ~10,000 K M3->M4 M5 Mass Spectrometry m/z Separation M4->M5 M6 Trace Metal Limits USP <232> Compliance M5->M6

Figure 2: USP <233> compliant ICP-MS workflow for quantifying trace elemental impurities.

Conclusion

For the complete elemental characterization of 4-(Hydroxymethyl)-N-methylbenzamide, relying on a single analytical technique is insufficient. Dynamic Flash Combustion remains the gold standard for proving the bulk empirical formula (


) with 

precision. Conversely, ICP-MS is the mandatory, highly sensitive counterpart required to prove the absence of toxic trace metals, ensuring the intermediate is safe for downstream API synthesis and compliant with stringent FDA/USP regulations.

References

  • Google Patents - Isoindoline-1-one derivatives as cholinergic muscarinic m1 receptor positive alloesteric modulator activity...[1] URL:

  • National Institutes of Health (NIH) PMC - An International Study Evaluating Elemental Analysis[2] URL:[Link]

  • Mettler Toledo - CHNSO Organic Elemental Analysis - Sample Preparation[3] URL: [Link]

  • Agilent Technologies - Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS[4] URL: [Link]

Sources

Validating Synthesis of 4-(Hydroxymethyl)-N-methylbenzamide via TLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-(Hydroxymethyl)-N-methylbenzamide typically involves the aminolysis of methyl 4-(hydroxymethyl)benzoate.[1] While High-Performance Liquid Chromatography (HPLC) remains the quantitative gold standard, Thin Layer Chromatography (TLC) is the workhorse for real-time reaction monitoring.[1]

This guide objectively compares TLC validation methods against HPLC benchmarks. It addresses the specific challenge of distinguishing the polar amide product from the starting ester and potential hydrolysis byproducts (carboxylic acids). We establish a self-validating TLC protocol using orthogonal detection (UV + Stain) to ensure high confidence before committing to expensive downstream analysis.[1]

Chemical Context & The Validation Challenge

The target molecule contains two distinct polar functionalities: a secondary amide and a benzylic alcohol .

  • Reaction Pathway: Methyl 4-(hydroxymethyl)benzoate + Methylamine

    
     4-(Hydroxymethyl)-N-methylbenzamide.[1]
    
  • Critical Impurities:

    • Starting Material (SM): Methyl 4-(hydroxymethyl)benzoate (Less polar).[1]

    • Hydrolysis Byproduct: 4-(Hydroxymethyl)benzoic acid (Highly polar, often streaks on Silica).[1]

The Challenge: Standard UV visualization alone is insufficient. The starting material and product share the same chromophore (the benzene ring). Furthermore, the polarity difference between the ester and the amide requires a carefully tuned mobile phase to prevent co-elution or baseline retention.

Comparative Analysis of Validation Methods

We compare three distinct validation approaches. Method B (Orthogonal TLC) is the recommended protocol for in-process control.[1]

Table 1: Performance Comparison
FeatureMethod A: Standard TLC (UV Only)Method B: Orthogonal TLC (UV + KMnO₄) Method C: Reverse-Phase HPLC
Detection Principle UV Absorption (254 nm)UV Abs.[1][2] + Oxidative StainingUV (PDA) + Retention Time
Specificity Low (Detects aromatics only)High (Differentiates alcohols/oxidizable groups)Very High (Separates all species)
Limit of Detection ~1-5 µg~0.1-0.5 µg (Stain dependent)< 0.01 µg
Time to Result 5-10 mins15 mins 30-60 mins
Cost NegligibleLow High (Solvents, Column, Maintenance)
Primary Use Case Quick disappearance of SMConfirmation of Product Formation Final Purity & Yield Quantitation
Deep Dive: Why Method B Wins for Monitoring

While HPLC (Method C) provides exact purity, it is too slow for real-time reaction monitoring.[1] Method A (UV only) is risky because non-UV active impurities (like aliphatic amines from excess reagent) are invisible, and similar Rf values can mislead. Method B introduces "chemical orthogonality":

  • UV Check: Confirms the aromatic skeleton.

  • KMnO₄ Stain: Specifically oxidizes the benzylic alcohol, turning the product spot bright yellow/brown against a purple background, confirming the functional group integrity.

Experimental Protocol: Self-Validating TLC System

This protocol is designed to be a self-validating system.[1] You must run a Co-spot lane to prove separation.

Materials
  • Stationary Phase: Silica Gel 60 F

    
     Aluminum or Glass backed plates.
    
  • Mobile Phase (Eluent): Dichloromethane (DCM) : Methanol (MeOH) [95:5 v/v].

    • Note: Pure Ethyl Acetate (EtOAc) is an alternative, but the DCM/MeOH system often provides sharper bands for amides.

  • Visualization: UV Lamp (254 nm) and Potassium Permanganate (KMnO₄) dip.

Step-by-Step Methodology
  • Plate Preparation: Cut a silica plate to size (e.g., 2 x 5 cm). Mark a baseline 1 cm from the bottom with a soft pencil.

  • Spotting (The Three-Lane Rule):

    • Lane 1 (SM): Dissolve a reference standard of Methyl 4-(hydroxymethyl)benzoate in DCM. Spot 1 µL.[3]

    • Lane 2 (Co-spot): Spot 1 µL of SM on top of 1 µL of the Reaction Mixture (RM). This is critical. If this lane shows a single spot, your separation is poor. You need two distinct spots (figure-8 shape or separated).[1]

    • Lane 3 (RM): Spot 1 µL of the reaction mixture (diluted in DCM).

  • Elution: Place in a developing chamber saturated with the Mobile Phase. Run until the solvent front reaches 1 cm from the top.

  • Visualization A (Non-Destructive): View under UV (254 nm). Circle the dark spots with a pencil.[2]

  • Visualization B (Destructive/Functional): Dip the plate into KMnO₄ stain and heat gently with a heat gun.

    • Observation: The hydroxymethyl group on the product will reduce the permanganate, appearing as a yellow spot on a purple background.

Expected Data (Rf Values)
CompoundApprox.[2][3][4][5][6][7][8][9] Rf (DCM:MeOH 95:5)UV (254 nm)KMnO₄ Stain
Starting Material (Ester) 0.70 - 0.80Dark SpotSlow/Faint Yellow
Target Product (Amide) 0.30 - 0.40 Dark Spot Fast/Bright Yellow
Byproduct (Acid) < 0.10 (Baseline)Dark SpotYellow

Technical Insight: The amide hydrogen bonding significantly lowers the Rf compared to the ester. If the product spot is too high (Rf > 0.6), increase the polarity (more MeOH). If it stays at the baseline, ensure no acid byproduct is dominating.

Visualized Workflows

Diagram 1: The Decision Logic

This flowchart illustrates the decision-making process during synthesis monitoring.

ReactionLogic Start Start Reaction (Ester + Methylamine) Sample Sample Aliquot (t = 1 hr) Start->Sample TLC_Run Run TLC (DCM:MeOH 95:5) Sample->TLC_Run UV_Check Check UV (254nm) TLC_Run->UV_Check Decision1 SM Spot Visible? UV_Check->Decision1 Stain_Check Stain (KMnO4) Decision1->Stain_Check No (SM gone) Continue Continue Reaction Add Reagent/Heat Decision1->Continue Yes (SM remains) Decision2 Product Spot (Rf ~0.35) Present? Stain_Check->Decision2 Decision2->Continue No (No product) Workup Proceed to Workup & HPLC Decision2->Workup Yes (Clean conversion)

Caption: Logical workflow for monitoring the aminolysis reaction using orthogonal TLC checkpoints.

Diagram 2: TLC Plate Simulation

A visual representation of a successful reaction profile versus an incomplete one.

TLC_Plate cluster_plate TLC Plate Visualization (DCM:MeOH 95:5) Lane1 Lane 1: SM Ref (Rf ~0.75) Lane2 Lane 2: Co-Spot (Separation Check) Lane3 Lane 3: Reaction (Product Rf ~0.35)

Caption: Expected separation profile. Lane 2 (Co-spot) must show two distinct spots to validate the method.

References

  • Reich, H. J. (2023). TLC Stains and Visualization. University of Wisconsin-Madison Organic Chemistry Data. Link

    • Context: Authoritative source for preparation and utility of KMnO₄ and other stains.
  • Merck KGaA. (2023). Thin Layer Chromatography: A Guide to the Techniques. Merck Millipore. Link[1]

    • Context: Standard protocols for UV visualization and stationary phase selection (Silica Gel 60).
  • BenchChem. (2025).[8] Synthesis and Optimization of 4-Hydroxybenzamide Derivatives. Link[1]

    • Context: General synthesis conditions for benzamide deriv
  • Organic Chemistry Portal. (2022). Amide Synthesis via Aminolysis of Esters. Link

    • Context: Mechanistic background on the ester-to-amide transform

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(Hydroxymethyl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 251988-35-9 | Molecular Formula: C₉H₁₁NO₂

Executive Safety Summary

This guide defines the operational safety standards for handling 4-(Hydroxymethyl)-N-methylbenzamide . While specific toxicological data for this exact CAS number is often limited in public registries, structural analysis of the benzamide core and hydroxymethyl side chain dictates that it be treated, at minimum, as a Category 2 Irritant (Skin/Eye) and Category 3 Respiratory Irritant .

The Core Directive: Treat this compound as a potential sensitizer and potent irritant. Do not rely on the absence of a "Danger" signal word to relax safety standards. The primary risks are inhalation of fine particulates during weighing and dermal absorption during solution-phase synthesis.

Risk Assessment & Hazard Identification

Based on Structural Activity Relationship (SAR) and Analogous Benzamide Data.

Hazard ClassGHS CategoryHazard StatementMechanism of Action
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1][2][3]Amide functionality can disrupt lipid barriers; benzyl alcohol moiety acts as a local irritant.
Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[1][4][5]Direct contact with mucous membranes causes inflammation and potential corneal opacity if untreated.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[1][2][3][4][5]Inhalation of dust triggers mucosal inflammation in the upper respiratory tract.

Critical Warning: Distinguish this compound from its analog 4-hydroxy-N-methylbenzamide. The target compound contains a benzyl alcohol group (-CH₂OH), not a phenol. This alters metabolic stability and solubility profiles but maintains the irritant classification.

Personal Protective Equipment (PPE) Matrix

Designed for "Self-Validating" Safety: If the PPE is compromised, the protocol halts immediately.

Protection ZoneRecommended EquipmentTechnical SpecificationOperational Logic
Ocular Chemical Splash Goggles ANSI Z87.1 (Impact & Splash rated)Safety glasses are insufficient for powders that can drift behind lenses. Goggles provide a sealed environment.
Dermal (Hands) Double Nitrile Gloves Inner: 4 mil (0.10 mm)Outer: 5-8 mil (Extended Cuff)Breakthrough Time: >480 min (estimated).Why Double? The outer glove takes the mechanical wear; the inner glove remains pristine for instrument contact.
Respiratory N95 / P100 Respirator NIOSH ApprovedRequired only if handling outside a fume hood. Inside a hood, the sash acts as the primary barrier.
Body Lab Coat (High-Neck) Poly-cotton blend or TyvekMust snap to the neck to prevent powder from entering the collar area.
Operational Handling Protocol

This workflow utilizes a "Zone Defense" strategy to prevent cross-contamination.

Phase A: Preparation (The "Clean" Zone)
  • Engineering Control: Verify Fume Hood face velocity is between 80–100 fpm .

  • Barrier Setup: Place a disposable absorbent pad (benchkote) in the hood. This defines the "Hot Zone."

  • Tooling: Pre-weigh spatulas and weigh boats. Do not introduce the stock container into the hood until the balance is tared.

Phase B: Active Handling (The "Hot" Zone)
  • Step 1 (Solids): Transfer 4-(Hydroxymethyl)-N-methylbenzamide using a micro-spatula. Avoid pouring directly from the bottle to prevent dust clouds.

  • Step 2 (Solvation): If creating a stock solution (e.g., in DMSO or Methanol), add solvent immediately after weighing to suppress dust.

  • Step 3 (Decontamination): Wipe the exterior of the stock bottle with a dry Kimwipe before removing it from the hood.

Phase C: Waste & Doffing
  • Solid Waste: Dispose of weigh boats and contaminated wipes in Solid Hazardous Waste .

  • Liquid Waste: Solutions containing this compound go to Organic Waste (Non-Halogenated) unless chlorinated solvents were used.

Visualization: Safe Handling Workflow

SafeHandling cluster_PPE PPE Donning Protocol cluster_Ops Operational Zone (Fume Hood) Start START: Handling Request RiskCheck Risk Assessment: Check Ventilation & PPE Start->RiskCheck RiskCheck->Start Fail (Fix Setup) Gloves Double Nitrile Gloves (Check Integrity) RiskCheck->Gloves Pass Eyes ANSI Z87.1 Goggles Gloves->Eyes Coat Lab Coat (Snap to Neck) Eyes->Coat Weighing Weighing: Use Spatula, No Pouring Coat->Weighing Enter Hood Solvation Solvation: Add Solvent Immediately Weighing->Solvation Suppress Dust Decon Decontamination: Wipe Bottle Exterior Solvation->Decon Disposal Disposal: Solid/Organic Waste Streams Decon->Disposal End END: Protocol Complete Disposal->End

Caption: Logical workflow ensuring barrier protection is established before chemical exposure occurs.

Emergency Response Scenarios
ScenarioImmediate ActionSecondary Action
Skin Contact Wash: Flush with lukewarm water and soap for 15 minutes.Monitor: Watch for redness/blistering. Remove contaminated clothing.[2][6][7]
Eye Contact Flush: Use eye wash station for 15 minutes, holding eyelids open.Medical: Seek medical attention immediately. Bring SDS/CAS info.[5][8]
Spill (Powder) Cover: Place a damp paper towel over the powder to prevent lofting.Clean: Wipe up carefully; do not dry sweep. Dispose as hazardous waste.[3][7]
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11659936, 4-(Hydroxymethyl)-N-methylbenzamide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(Hydroxymethyl)-N-methylbenzamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.